molecular formula C11H9ClN2O B372846 4-Chloro-6-methoxy-2-phenylpyrimidine CAS No. 4319-72-6

4-Chloro-6-methoxy-2-phenylpyrimidine

Cat. No.: B372846
CAS No.: 4319-72-6
M. Wt: 220.65g/mol
InChI Key: FBTGOHDLYMJRQB-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-72-6) is a high-purity chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . This solid compound is characterized by a melting point of 70-71 °C and a boiling point of 246.7 °C at 760 mmHg . It is very slightly soluble in water (0.12 g/L at 25 °C) and has a calculated density of 1.245 g/cm³ . As a pyrimidine derivative, it serves as a versatile building block and key intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The reactive chloro substituent at the 4-position makes it a valuable precursor for nucleophilic aromatic substitution reactions, allowing researchers to introduce various amines and other functional groups to create diverse chemical libraries. The methoxy and phenyl groups contribute to the compound's specific electronic and steric properties, which can be tailored for specific research applications. For safe handling, always use personal protective equipment and avoid the formation of dust and aerosols . Store in a tightly sealed container in a cool, dry, and well-ventilated place . This product is intended for Research Use Only and is not approved for human or animal consumption, or for diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxy-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-7-9(12)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTGOHDLYMJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthetic Versatility and Biological Potential of 4-Chloro-6-methoxy-2-phenylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active molecules, including nucleic acids and various vitamins.[1] Its inherent drug-like properties and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents.[2] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide delves into the specific potential of derivatives of 4-Chloro-6-methoxy-2-phenylpyrimidine, a versatile chemical intermediate poised for the generation of diverse compound libraries with promising biological activities. We will explore its synthesis, potential derivatizations, and the significant anticancer and antimicrobial activities exhibited by structurally related compounds, thereby providing a roadmap for researchers in the field of drug discovery.

The Strategic Synthesis of this compound: A Gateway to Novel Derivatives

The utility of this compound as a building block in medicinal chemistry stems from its tailored reactivity. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing a wide array of functional groups.

A common and efficient method for the synthesis of the parent compound involves the regioselective mono-methoxylation of 2-phenyl-4,6-dichloropyrimidine. This reaction is typically achieved by carefully controlling the stoichiometry of the nucleophile, sodium methoxide, at a controlled temperature to favor mono-substitution over di-substitution.

An alternative synthetic strategy involves the initial preparation of a 2-phenyl-4-hydroxy-6-methoxypyrimidine intermediate, followed by the conversion of the hydroxyl group at the C-4 position to a chloro group. This multi-step process offers another viable route to the desired product.

The strategic placement of the reactive chloro group, coupled with the electronic influence of the methoxy and phenyl substituents, makes this compound an ideal starting material for generating a library of derivatives for biological screening. The ease of introducing amines, thiols, and other nucleophiles at the C4-position allows for systematic structural modifications to explore structure-activity relationships (SAR).

Anticancer Potential: Targeting the Machinery of Malignancy

Pyrimidine derivatives are well-documented for their potent anticancer activities, often exerting their effects through the inhibition of key enzymes involved in cell growth and proliferation, such as protein kinases.[1] The structural framework of this compound provides a foundation for designing novel anticancer agents.

Mechanism of Action: Dihydrofolate Reductase Inhibition

One of the established mechanisms of action for certain pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. For instance, the 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) has been identified as a potent lipid-soluble inhibitor of mammalian DHFR with significant activity against Walker 256 carcinosarcoma in rats.[1] This highlights the potential for derivatives of our core molecule, particularly those bearing amino substituents at the 4-position, to act as effective DHFR inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of their substituents.

  • Amino Group: The presence of an amino group at the C4 position is often crucial for anticancer activity, as seen in many DHFR inhibitors.

  • Methoxy Group: The methoxy group at the C6 position can influence the compound's lipophilicity and its interaction with the target protein. The position and number of methoxy groups on the phenyl ring also play a significant role in modulating antiproliferative activity.[5]

  • Phenyl Group: The 2-phenyl ring can be substituted with various functional groups to enhance potency and selectivity. For example, the introduction of halogen atoms or other hydrophobic groups can lead to improved interactions with the target enzyme's binding pocket.

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of some representative pyrimidine derivatives against various cancer cell lines, illustrating the potential of this chemical class. While these are not direct derivatives of this compound, they provide a strong rationale for the exploration of its derivatives.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
3b A375 (Melanoma)MTT AssayNot specified[6]
10b HCT-116 (Colon)MTT AssayClose to Doxorubicin[4]
10c MCF-7 (Breast)MTT AssayClose to Doxorubicin[4]
BW301U Walker 256In vivoSignificant activity[1]
Compound 13 CNE2 (Nasopharyngeal)MTT AssayNot specified[7]

Note: "Close to Doxorubicin" indicates that the IC50 values were reported to be very similar to the standard anticancer drug doxorubicin.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.[8] Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Culture B Cell Counting & Viability A->B C Seeding in 96-well Plates B->C D Serial Dilution of Test Compounds C->D E Addition of Compounds to Wells D->E F Incubation (48-72h) E->F G Addition of MTT Reagent F->G H Incubation (3-4h) G->H I Addition of Solubilizing Agent H->I J Absorbance Measurement (570nm) I->J K Calculate % Cell Viability J->K L Determine IC50 Values K->L

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Potential: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities.[9][10] The this compound scaffold can be derivatized to generate compounds with potent antimicrobial properties.

Mechanism of Action: Targeting Fungal CYP51

One of the key targets for antifungal drug development is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. Several 2-phenylpyrimidine derivatives have been designed and synthesized as CYP51 inhibitors, demonstrating good antifungal activities.[11] This provides a strong rationale for synthesizing and evaluating derivatives of this compound for their potential as antifungal agents.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, specific structural features are often required:

  • Substitution at C4: The introduction of various amines or other heterocyclic moieties at the C4 position can significantly influence antimicrobial potency.

  • Substitution on the Phenyl Ring: Halogen substitutions on the 2-phenyl ring have been shown to enhance antibacterial activity in some pyrimidine series.[12] For antifungal activity against CYP51, hydrophobic substituents on the phenyl ring can improve binding to the enzyme's active site.[11]

In Vitro Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected pyrimidine derivatives against various microbial strains.

Compound IDMicrobial StrainActivityMIC (µg/mL)Reference
12 S. aureus (MRSA)Antibacterial1[12]
C6 Fungal StrainsAntifungalGood activity[11]
3b Various FungiAntifungalEffective[3]
4b E. faecalisAntibacterialHighly active[10]

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the microbial strain in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram: Workflow for MIC Determination by Broth Microdilution

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate (18-24h) C->D E Visually Inspect for Microbial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the C4 position open up a vast chemical space for exploration. Based on the compelling anticancer and antimicrobial activities of structurally related pyrimidine derivatives, a focused drug discovery program centered on this core structure is well-justified.

Future research should focus on the synthesis of a diverse library of derivatives of this compound and their systematic evaluation in a battery of in vitro and in vivo biological assays. A thorough investigation of the structure-activity relationships will be paramount in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The insights provided in this guide serve as a foundational resource for researchers embarking on this exciting endeavor.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]

  • Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. Available from: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH. Available from: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC - NIH. Available from: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. Available from: [Link]

  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. PubMed. Available from: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Contemp Res Interdiscip J. Available from: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers. Available from: [Link]

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  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. ResearchGate. Available from: [Link]

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  • Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. Available from: [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available from: [Link]

  • Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. NIH. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available from: [Link]

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  • Structure-activity relationship analysis of different substitutions on... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link]

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An In-Depth Technical Guide on the Discovery and History of Substituted Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted phenylpyrimidine scaffold is a cornerstone of modern medicinal chemistry, most notably in the development of targeted cancer therapies. This guide provides a comprehensive overview of the discovery and historical evolution of this critical class of compounds. We will explore the initial synthetic endeavors, the paradigm-shifting discovery of their kinase inhibitory activity, and the subsequent structure-driven design that has led to several blockbuster drugs. This document will delve into the causal relationships behind key experimental choices, detail exemplary synthetic protocols, and illustrate the intricate signaling pathways modulated by these agents. It is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this therapeutic dynasty.

Chapter 1: The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the structural core of the nucleobases cytosine, thymine, and uracil. Its inherent ability to participate in hydrogen bonding and engage in various biological interactions has made it a "privileged scaffold" in drug discovery. Medicinal chemists have long exploited the pyrimidine core to design molecules that can mimic endogenous ligands and modulate the function of diverse biological targets.

The true therapeutic potential of substituted pyrimidines began to be unlocked with the advent of kinase-targeted drug discovery. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrimidine scaffold's structural resemblance to the purine core of adenosine triphosphate (ATP), the universal phosphate donor for kinase reactions, made it an ideal starting point for designing competitive kinase inhibitors.[2]

Chapter 2: The Kinase Inhibitor Revolution: Phenylaminopyrimidines Take Center Stage

The major breakthrough in the therapeutic application of substituted phenylpyrimidines came with the development of phenylaminopyrimidines as potent and selective kinase inhibitors. This class of compounds is characterized by a phenylamino group at the 2-position of the pyrimidine ring. This structural motif proved to be exceptionally effective at targeting the ATP-binding pocket of various kinases.

Case Study: Imatinib (Gleevec®) - A Paradigm Shift in Cancer Therapy

The story of substituted phenylpyrimidines is inextricably linked to the development of imatinib, a drug that revolutionized the treatment of chronic myeloid leukemia (CML) and heralded the era of targeted cancer therapy.[3][4]

The Scientific Rationale: CML is characterized by a specific genetic abnormality, the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22.[5] This creates a fusion gene, BCR-ABL, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[4] Scientists at Ciba-Geigy (now Novartis) hypothesized that specifically inhibiting this rogue kinase could be a therapeutic strategy with high efficacy and low toxicity.[4]

The Discovery Process:

  • High-Throughput Screening (HTS): A library of compounds was screened for inhibitors of protein kinase C (PKC). A phenylaminopyrimidine lead compound was identified.

  • Lead Optimization: Through iterative chemical synthesis and biological testing, chemists modified the initial hit to improve its potency and selectivity for the Abl kinase. Key modifications included the addition of a methyl group and a benzamide group to enhance binding affinity and specificity.

  • The Emergence of Imatinib: This rational drug design process led to the synthesis of imatinib (formerly known as STI-571).[6] Imatinib was found to bind to the ATP-binding site of the Abl kinase, locking it in an inactive conformation and thereby blocking its downstream signaling.[4]

The clinical success of imatinib was unprecedented. The first clinical trial in 1998 showed remarkable response rates in CML patients who had failed previous therapies.[4][7] This led to its rapid FDA approval in 2001 and established the principle of targeted therapy as a viable and powerful approach to treating cancer.[4]

Chapter 3: Structure-Activity Relationships and Expansion to Other Targets

The success of imatinib spurred intense research into other phenylpyrimidine-based kinase inhibitors. The general structure of a 2-phenylaminopyrimidine allows for extensive modification at several positions, enabling the fine-tuning of potency and selectivity for different kinase targets.

Key Structural Features and Their Significance:
  • The Phenylamino Linker: The aniline nitrogen and the adjacent pyrimidine nitrogen form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a key anchoring interaction for many kinase inhibitors.

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring are critical for achieving selectivity. Different substitution patterns can exploit subtle differences in the shape and chemical nature of the ATP-binding pockets of various kinases. For example, in the development of EGFR inhibitors, small lipophilic, electron-withdrawing groups on the 3-position of the phenyl ring were found to enhance potency.[8]

  • Substitutions on the Pyrimidine Ring: The 4- and 5-positions of the pyrimidine ring are often substituted to interact with the solvent-exposed region of the kinase, which can improve solubility and pharmacokinetic properties.

This modularity has allowed for the development of phenylpyrimidine derivatives targeting a wide range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Gefitinib and Erlotinib are phenylpyrimidine-based inhibitors of EGFR, a key driver in certain types of non-small cell lung cancer.[9][10]

  • Janus Kinases (JAKs): A series of phenylaminopyrimidines have been identified as inhibitors of JAKs, leading to the development of drugs like CYT387 for myelofibrosis.[11]

  • Bruton's Tyrosine Kinase (BTK): The phenylpyrimidine scaffold has been utilized to develop potent and selective BTK inhibitors for the treatment of B-cell malignancies.[12]

The table below summarizes some key examples of clinically successful substituted phenylpyrimidines.

Drug Name Core Structure Primary Target(s) Initial Approved Indication
ImatinibPhenylaminopyrimidineBCR-ABL, c-KIT, PDGFRChronic Myeloid Leukemia (CML)
GefitinibPhenylaminopyrimidineEGFRNon-Small Cell Lung Cancer (NSCLC)
ErlotinibPhenylaminopyrimidineEGFRNon-Small Cell Lung Cancer (NSCLC)
DasatinibAminothiazole-pyrimidineBCR-ABL, Src familyChronic Myeloid Leukemia (CML)
NilotinibPhenylaminopyrimidineBCR-ABLChronic Myeloid Leukemia (CML)

Chapter 4: Experimental Protocols and Methodologies

The synthesis of substituted phenylpyrimidines is a well-established field in medicinal chemistry. The following protocol provides a representative example of the synthesis of a 2-phenylaminopyrimidine core, which is a common intermediate in the production of many kinase inhibitors.

General Synthesis of a 2-Phenylaminopyrimidine Core

Objective: To synthesize a 2-(phenylamino)pyrimidine derivative via a condensation reaction.

Materials:

  • Substituted phenylguanidine nitrate

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of the Guanidine Salt: The appropriately substituted aniline is reacted with cyanamide to form the corresponding phenylguanidine, which is then treated with nitric acid to form the stable nitrate salt.

  • Cyclocondensation Reaction: a. In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol. b. To this solution, add the substituted phenylguanidine nitrate and the 1,3-dicarbonyl compound. c. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, allow the reaction mixture to cool to room temperature. e. Pour the mixture into ice-cold water and adjust the pH to neutral with a dilute acid (e.g., acetic acid). f. The resulting precipitate is the desired 2-phenylaminopyrimidine derivative.

  • Purification: a. Collect the crude product by vacuum filtration and wash with cold water. b. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 5: Visualizing the Mechanism of Action

To understand how substituted phenylpyrimidines exert their therapeutic effects, it is crucial to visualize the signaling pathways they inhibit. The following diagrams, rendered in DOT language, illustrate the drug discovery workflow and the mechanism of action of imatinib.

Diagram 1: The Drug Discovery Workflow for Phenylpyrimidine Kinase Inhibitors

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Identifies initial activity Lead_Gen Lead Generation Hit_ID->Lead_Gen Selects promising scaffolds Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Iterative chemical synthesis Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical Improves potency, selectivity, ADME Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Safety & Efficacy in humans Approval Regulatory Approval Clinical_Trials->Approval Successful trials

Caption: A generalized workflow for the discovery and development of phenylpyrimidine-based kinase inhibitors.

Diagram 2: Imatinib's Inhibition of the BCR-ABL Signaling Pathway

G BCR_ABL BCR-ABL Constitutively Active Kinase P_Substrate Phosphorylated Substrate (Active) BCR_ABL->P_Substrate Phosphorylation Apoptosis Apoptosis (Programmed Cell Death) ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Binds to ATP pocket  Inhibits Kinase Activity Substrate Substrate Protein Downstream Downstream Signaling (e.g., RAS, STAT5) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival (CML) Downstream->Proliferation

Caption: Mechanism of action of Imatinib in CML by inhibiting the BCR-ABL kinase.

Chapter 6: Future Directions and Conclusion

The journey of substituted phenylpyrimidines from simple heterocyclic compounds to life-saving medicines is a testament to the power of rational drug design. While their impact on oncology is undeniable, research continues to explore their potential in other therapeutic areas, including inflammatory diseases, neurodegenerative disorders, and infectious diseases.[13]

The development of next-generation phenylpyrimidine inhibitors focuses on overcoming the challenge of acquired drug resistance, a common issue with targeted therapies.[1] Strategies include the design of covalent inhibitors that form a permanent bond with the target kinase and the development of allosteric inhibitors that bind to sites other than the highly conserved ATP pocket.

References

  • National Cancer Institute. (2018-04-11). How Gleevec Transformed Leukemia Treatment. [Link][3]

  • PubMed. (2023-09-07). Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects. [Link][14]

  • PubMed Central (PMC). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Link][15]

  • ResearchGate. (2020-02-27). (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. [Link][8]

  • PubMed. (2009-10-15). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). [Link][11]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link][9]

  • PubMed Central (PMC). Imatinib: A Breakthrough of Targeted Therapy in Cancer. [Link][4]

  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link][1]

  • ACS Publications. (2013-01-09). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry. [Link][16]

  • RSC Publishing. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link][13]

  • Wikipedia. Imatinib. [Link][17]

  • PubMed Central (PMC). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. [Link][12]

  • OncLive. (2013-01-17). Making Oncology History: Imatinib Pioneer Created His Own Opportunities. [Link][7]

  • YouTube. (2010-03-29). Brian Druker (OHSU) Part 1: Imatinib (Gleevec): A Targeted Cancer Therapy. [Link][5]

  • ResearchGate. Clinically approved pyrimidine scaffolds as EGFR inhibitors. [Link][10]

  • PubMed Central (PMC). Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer. [Link][6]

  • National Institutes of Health (NIH). (2022-06-13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link][2]

Sources

Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of 4-Chloro-6-methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-6-methoxy-2-phenylpyrimidine is a heterocyclic compound belonging to the pyrimidine class, a scaffold known for its wide-ranging pharmacological activities.[1][2][3] While this specific molecule is recognized as a versatile synthetic intermediate, its biological mechanism of action (MoA) remains largely unexplored.[4] This technical guide outlines a comprehensive, multi-pronged strategy for the systematic exploration and determination of its MoA. We present a logical workflow, beginning with computational target prediction and progressing through direct biochemical validation and cellular pathway analysis. This document serves as a practical blueprint for researchers seeking to characterize novel small molecules, providing not just protocols, but the scientific rationale underpinning each experimental choice to ensure a robust and self-validating investigation.

Introduction: The Pyrimidine Scaffold and the Uncharacterized Potential of this compound

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents with applications ranging from oncology to infectious diseases.[2][5] These derivatives are known to interact with a diverse array of biological targets, including protein kinases, receptors, and enzymes involved in metabolic pathways.[1][6] this compound (C11H9ClN2O) is a specific derivative whose biological activity has not been extensively characterized in public literature.[4] Its structure, featuring a reactive chloro group at the 4-position, suggests a potential for covalent or high-affinity non-covalent interactions with biological macromolecules, making it a compelling candidate for MoA exploration.[4]

Elucidating a compound's MoA is fundamental to drug discovery, providing the necessary foundation for lead optimization, predicting potential toxicities, and developing clinically relevant biomarkers.[7] This guide proposes a systematic workflow designed to de-orphanize this compound by identifying its molecular target(s) and characterizing the downstream cellular consequences of its activity.

Phase 1: Hypothesis Generation via In Silico Target Prediction

From a strategic standpoint, initiating an MoA study with computational methods is a time- and resource-efficient approach to generate initial, testable hypotheses.[8] These in silico techniques leverage vast biological and chemical databases to predict potential protein targets based on structural similarity to known ligands and molecular docking simulations.[9][10]

Rationale and Approach: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[8][11] Given that many pyrimidine derivatives are known kinase inhibitors, a logical starting point is to perform virtual screening against a library of human kinase crystal structures.[6][12]

The objective is to identify kinases or other enzymes where this compound demonstrates a high predicted binding affinity and a plausible binding mode. This provides a focused list of candidate targets for subsequent biochemical validation.

Experimental Workflow: Virtual Screening

The overall workflow for the initial computational screening is depicted below.

G cluster_0 In Silico Screening Workflow mol_prep Prepare 3D structure of This compound docking Perform High-Throughput Molecular Docking (e.g., AutoDock, Glide) mol_prep->docking db_prep Select & Prepare Target Library (e.g., PDB Kinase Structures) db_prep->docking scoring Analyze & Rank Poses (Binding Energy, Interactions) docking->scoring candidate_list Generate Prioritized List of Candidate Targets scoring->candidate_list

Caption: Workflow for in silico target identification.

Phase 2: Biochemical Target Identification and Validation

While in silico methods are powerful for hypothesis generation, their predictions require empirical validation.[13] This phase employs direct biochemical assays to first screen for potential targets broadly and then to confirm a direct physical interaction between the compound and its putative target protein in a controlled, cellular environment.

Broad-Spectrum Screening: Kinome Profiling

Expertise & Causality: The pyrimidine core is prevalent in kinase inhibitors.[12] Therefore, an unbiased, broad-spectrum kinase panel screening is the most logical first step in biochemical validation. This approach rapidly assesses the compound's selectivity and potency against a large portion of the human kinome, providing a comprehensive view of its potential targets and off-targets.[14][15] We opt for an activity-based assay as it directly measures functional inhibition.

Protocol 1: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Kinase Panel: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins Discovery) for screening against a comprehensive panel of >300 human kinases.[14][16] Assays are typically run at or near the Kₘ for ATP to provide a standardized comparison.

  • Data Analysis: Kinase activity is measured, and results are expressed as the percentage of remaining activity relative to a DMSO vehicle control. A significant reduction in activity (e.g., >50% inhibition) flags a kinase as a potential "hit."

  • Follow-up: For identified hits, perform dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration), providing a quantitative measure of potency.

Data Presentation: Representative Kinase Screen Data

Target KinaseCompound Concentration% Inhibition (vs. DMSO)IC₅₀ (nM) [Follow-up]
Kinase A10 µM92%75
Kinase B10 µM88%150
Kinase C10 µM15%>10,000
Kinase D10 µM9%>10,000
... (300+ others)10 µM<10%N/A
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA®)

Trustworthiness: A positive result in an in vitro kinase assay confirms biochemical activity but does not prove the compound engages the target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in an intact cellular context.[17][18] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19] This assay is a self-validating system; a dose-dependent thermal shift is direct evidence of intracellular target binding.

G cluster_0 CETSA Principle cluster_1 Vehicle Control cluster_2 Compound-Treated start Intact Cells Treated (Vehicle vs. Compound) heat Apply Heat Gradient start->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to separate soluble vs. aggregated proteins lysis->centrifuge analysis Analyze Soluble Fraction (e.g., Western Blot) centrifuge->analysis v_unbound Unbound Target Protein v_heat Heat v_unbound->v_heat v_denatured Denatured & Aggregated v_heat->v_denatured c_bound Compound-Bound Target Protein c_heat Heat c_bound->c_heat c_stable Remains Soluble (Stabilized) c_heat->c_stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA for Kinase A Target Validation

  • Cell Culture: Culture a relevant cell line known to express the target protein (e.g., Kinase A) to ~80% confluency.

  • Compound Treatment: Harvest and resuspend cells. Treat cell aliquots with a range of concentrations of this compound (e.g., 0.1 µM to 30 µM) and a DMSO vehicle control for 1-2 hours at 37°C.[17]

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of remaining soluble Kinase A by Western Blot or other quantitative protein detection methods.[20]

  • Data Analysis: Plot the amount of soluble protein against temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and engagement.

Data Presentation: Representative CETSA Melt Curve Data

Temperature (°C)Soluble Kinase A (% of 37°C Control) - DMSOSoluble Kinase A (% of 37°C Control) - 10 µM Cmpd
46100100
4995100
527598
5550 (Tm)91
582078
61550 (Tm)
64<125

Phase 3: Cellular Pathway Analysis

Confirming target engagement is a critical milestone. The next logical step is to determine the functional consequences of this engagement on downstream signaling pathways.[21] If the compound inhibits Kinase A, we would expect to see a decrease in the phosphorylation of its known substrates. Western blotting is a robust and widely used technique for this purpose.[22]

Rationale and Approach: Phospho-Protein Western Blotting

By treating cells with the compound and probing for both the total and phosphorylated forms of a downstream substrate, we can directly measure the functional impact of target inhibition.[21][23] A decrease in the ratio of phosphorylated protein to total protein provides strong evidence that the compound is acting on the intended pathway.

Protocol 3: Western Blot for Downstream Pathway Modulation

  • Cell Treatment: Seed a relevant cell line in 6-well plates. Once attached, starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of this compound for a defined period (e.g., 2 hours). Include a DMSO vehicle control.

  • Stimulation (Optional): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or agonist for a short period (e.g., 15 minutes) to activate the pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody specific for the phosphorylated substrate of Kinase A (e.g., anti-phospho-SubstrateY).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with a primary antibody for the total amount of Substrate Y, and subsequently for a loading control like GAPDH or β-actin, to ensure equal protein loading.

  • Densitometry: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

G cluster_0 Hypothetical Signaling Pathway ligand Growth Factor receptor Receptor ligand->receptor kinaseA Kinase A (Target) receptor->kinaseA compound 4-Chloro-6-methoxy- 2-phenylpyrimidine compound->kinaseA substrateY Substrate Y kinaseA->substrateY  Phosphorylates p_substrateY p-Substrate Y (Phosphorylated) substrateY->p_substrateY response Cellular Response (e.g., Proliferation) p_substrateY->response

Caption: Hypothetical pathway inhibited by the compound.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy to explore the mechanism of action of this compound. By progressing logically from broad, in silico predictions to specific, function-based cellular assays, this workflow provides a high degree of confidence in the final MoA determination. The combination of kinome screening, CETSA for target engagement, and phospho-Western blotting for pathway analysis forms a self-validating triad of experiments.

Positive results from this workflow would identify a primary molecular target and its associated signaling pathway. Future work would involve confirming these findings using genetic methods (e.g., target knockdown or knockout) and expanding the investigation to broader cellular phenotypes, such as proliferation, apoptosis, or cell cycle progression, to fully characterize the compound's biological impact.

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Methodological & Application

Application Notes and Protocols: 4-Chloro-6-methoxy-2-phenylpyrimidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1] Within this privileged scaffold, 2,4,6-trisubstituted pyrimidines have emerged as a particularly fruitful area of exploration for the development of novel therapeutics. This guide focuses on a key exemplar of this class: 4-Chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-72-6) . This seemingly simple molecule is a powerhouse for synthetic diversification, offering a strategically positioned reactive handle for the construction of complex molecular architectures. Its utility is underscored by the prevalence of the 2-phenylpyrimidine motif in a wide array of kinase inhibitors and other targeted therapies.[2]

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. We will delve into detailed, field-proven protocols for its derivatization through key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, we will explore its application in the synthesis of biologically active compounds, supported by structure-activity relationship (SAR) insights.

Chemical Properties and Reactivity Profile

This compound is a solid at room temperature with a melting point of 70-71 °C.[1] Its molecular formula is C₁₁H₉ClN₂O, and it has a molecular weight of 220.65 g/mol .[1] The key to its utility as a building block lies in the differential reactivity of its substituents.

PropertyValueSource
CAS Number 4319-72-6[1]
Molecular Formula C₁₁H₉ClN₂O[1]
Molecular Weight 220.65 g/mol [1]
Melting Point 70-71 °C[1]
Boiling Point 246.7 °C at 760 mmHg[1]
Solubility in Water 0.12 g/L at 25 °C (very slightly soluble)[1]
Density 1.245 g/cm³[1]

The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, which activates the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SₙAr). The methoxy group at the 6-position is a significantly poorer leaving group, allowing for highly regioselective reactions at the C4 position. This predictable reactivity is a major advantage in multi-step synthetic campaigns.

Caption: Reactivity profile of this compound.

Synthesis of this compound

The most common and efficient route to this compound involves the selective mono-methoxylation of 2-phenyl-4,6-dichloropyrimidine. Careful control of stoichiometry and reaction temperature is crucial to prevent the formation of the di-substituted byproduct.

Protocol 1: Selective Mono-methoxylation of 2-Phenyl-4,6-dichloropyrimidine

This protocol is adapted from established procedures for the selective mono-alkoxylation of dichloropyrimidines.[3]

Materials:

  • 2-Phenyl-4,6-dichloropyrimidine

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-phenyl-4,6-dichloropyrimidine (1.0 equiv.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add a solution of sodium methoxide in methanol (1.0-1.1 equiv.) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C. The use of a slight excess of sodium methoxide can drive the reaction to completion, but a larger excess will increase the formation of the di-methoxy byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material, mono-substituted product, and di-substituted product should have distinct Rf values. The reaction is typically complete within 1-3 hours at 0 °C.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods.[4][5]

  • ¹H NMR: Expect a singlet for the methoxy protons (around 4.0 ppm), a singlet for the pyrimidine proton (around 7.0 ppm), and multiplets for the phenyl protons.

  • ¹³C NMR: Expect distinct signals for the methoxy carbon, the carbons of the pyrimidine ring (with the carbon attached to chlorine being downfield), and the carbons of the phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (220.65 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry: Derivatization Strategies

The true power of this compound lies in its ability to serve as a scaffold for the rapid generation of diverse compound libraries. The reactive C4-chloro group is the primary site for modification.

Nucleophilic Aromatic Substitution (SₙAr) with Amines

The displacement of the C4-chloro group with various amines is a fundamental transformation for accessing 4-amino-6-methoxy-2-phenylpyrimidine derivatives. This class of compounds is particularly prevalent in the development of kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase active site.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1-1.5 equiv.)

  • Solvent (e.g., isopropanol, n-butanol, or 1,4-dioxane)

  • Base (optional, e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the chosen solvent. If the amine salt is used or if the amine is not a strong base, an external base like DIPEA (2.0 equiv.) can be added to scavenge the HCl generated.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. The reaction temperature and time will depend on the nucleophilicity of the amine and the solvent used. Typical conditions range from 80 °C to 150 °C for several hours to overnight. Microwave irradiation can often significantly reduce reaction times.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration and washed with a suitable solvent. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by flash column chromatography or recrystallization.

Sources

Functionalizing the Chloro Position of 4-Chloro-6-methoxy-2-phenylpyrimidine: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine core is a privileged heterocyclic motif, integral to the structure of nucleobases and a multitude of clinically approved therapeutics. Its presence in drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions, underscores its significance in modern drug discovery. The ability to strategically functionalize the pyrimidine ring is paramount for generating novel molecular entities with tailored pharmacological profiles. 4-Chloro-6-methoxy-2-phenylpyrimidine is a versatile building block in this endeavor, offering a reactive handle at the C4 position for diversification. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes this position particularly susceptible to a range of chemical transformations.

This technical guide provides a comprehensive overview of established and effective protocols for the functionalization of the C4 chloro position of this compound. We will delve into the mechanistic underpinnings of each reaction class, offering detailed, step-by-step protocols and field-proven insights to empower researchers in their quest for novel therapeutic agents.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaryl chlorides. These methods offer a broad substrate scope, excellent functional group tolerance, and generally proceed under mild conditions.

A. Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl-Aryl Linkages

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide. For the functionalization of this compound, this reaction enables the introduction of a diverse array of aryl and heteroaryl substituents, which is a common strategy in the development of kinase inhibitors and other targeted therapies.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Base Base Base->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Base Pd(II)_Intermediate Ar-Pd(II)(R)L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The choice of palladium precursor, ligand, and base is critical for a successful coupling reaction, especially with an electron-deficient heteroaryl chloride. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂Stable and readily available Pd(II) source that is reduced in situ.
Ligand SPhosA bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination for heteroaryl chlorides.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
Solvent 1,4-Dioxane/H₂OThe aqueous mixture aids in the dissolution of the base and facilitates the transmetalation step.
Temperature 100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
B. Buchwald-Hartwig Amination: Direct Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction is of immense value in medicinal chemistry for the introduction of primary and secondary amines, which are common pharmacophores.

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition and reductive elimination. The key difference lies in the formation of a palladium-amido complex.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Deprotonation Deprotonation Base->Deprotonation Pd_Amine_Complex [Ar-Pd(II)(NHR2)L2]+X- Amine_Coordination->Pd_Amine_Complex Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)(NR2)L2 Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of a strong, non-nucleophilic base is crucial to deprotonate the coordinated amine without competing in the substitution reaction. The ligand selection is also critical, with bulky electron-rich phosphines being the most effective.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOt-Bu (1.4 equiv)

  • Toluene

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol).

  • Add dry, degassed toluene (3 mL) and stir the mixture for 5 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃A common and effective Pd(0) source for Buchwald-Hartwig aminations.
Ligand XPhosA highly effective, bulky, and electron-rich biaryl phosphine ligand that facilitates the coupling of a wide range of amines with aryl chlorides.
Base NaOt-BuA strong, non-nucleophilic base that efficiently deprotonates the coordinated amine to form the palladium-amido complex.
Solvent TolueneA non-polar, high-boiling solvent suitable for this reaction.
Temperature 110 °CEnsures a reasonable reaction rate for the amination of the heteroaryl chloride.
C. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This transformation is valuable for introducing linear, rigid alkynyl linkers, which can be useful as pharmacophores or for further elaboration.

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)(C≡CR)L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Cu(I)X Cu(I)X Copper_Acetylide_Formation Copper Acetylide Formation Cu(I)X->Copper_Acetylide_Formation Alkyne H-C≡CR Base Base Alkyne->Base Base->Copper_Acetylide_Formation Copper_Acetylide Cu-C≡CR Copper_Acetylide_Formation->Copper_Acetylide Copper_Acetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

The copper(I) cocatalyst is believed to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Copper-free protocols have also been developed to avoid homocoupling of the alkyne (Glaser coupling).

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add dry, degassed THF (5 mL) and triethylamine (3 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A common and effective catalyst for Sonogashira couplings.
Copper Cocatalyst CuIFacilitates the formation of the copper acetylide and subsequent transmetalation.
Base Triethylamine (TEA)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THFA suitable solvent for dissolving the reactants and catalysts.
Temperature Room TemperatureThe copper cocatalyst allows the reaction to proceed efficiently at mild temperatures.
D. Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group can serve as a valuable synthetic handle for further transformations or as a key pharmacophore itself. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.

Materials:

  • This compound

  • Zn(CN)₂ (0.6 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • dppf (4 mol%)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add dry, degassed DMF (5 mL).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and pour into a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Cyanide Source Zn(CN)₂A less toxic and commonly used cyanide source in palladium-catalyzed reactions.
Palladium Precursor Pd₂(dba)₃An effective Pd(0) source for cyanation reactions.
Ligand dppfA robust and versatile ligand for a variety of cross-coupling reactions, including cyanations.
Solvent DMFA polar aprotic solvent that facilitates the reaction.
Temperature 120 °CHigher temperatures are often required for the cyanation of heteroaryl chlorides.

II. Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Functionalization Strategy

Nucleophilic aromatic substitution (SNAr) is a powerful and often more economical alternative to palladium-catalyzed reactions for the functionalization of electron-deficient heteroaryl halides. The electron-withdrawing nature of the pyrimidine ring makes the C4 position of this compound highly susceptible to nucleophilic attack.

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism Substrate This compound Addition Nucleophilic Addition Substrate->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product 4-Nu-6-methoxy-2-phenylpyrimidine Elimination->Product Leaving_Group Cl- Elimination->Leaving_Group

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer intermediate. The stability of this intermediate, which is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring, dictates the feasibility of the reaction.

Experimental Protocol: SNAr with Amines

Materials:

  • This compound

  • Primary or secondary amine (1.5-2.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv) (optional, as a scavenger for HCl)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol or NMP (5 mL).

  • Add the amine (1.5-2.0 mmol) and DIPEA (2.0 mmol, if using).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration, washed with cold ethanol, and dried.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water.

  • The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by recrystallization or flash column chromatography.

ParameterRecommended ConditionRationale
Nucleophile Primary or secondary aminesA wide variety of amines can be used as nucleophiles in this reaction.
Base (optional) DIPEAA non-nucleophilic base can be used to scavenge the HCl generated during the reaction, which can be beneficial for acid-sensitive substrates or to drive the reaction to completion.
Solvent Ethanol or NMPEthanol is a common and relatively green solvent for SNAr reactions. NMP can be used for less reactive nucleophiles due to its higher boiling point and excellent solvating properties.
Temperature 80-100 °CModerate heating is usually sufficient to promote the reaction.

Conclusion

The functionalization of the C4 chloro position of this compound provides a gateway to a vast chemical space of potential drug candidates. This guide has outlined robust and versatile protocols for achieving this through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of novel pyrimidine derivatives for biological screening. The choice between a palladium-catalyzed method and an SNAr reaction will depend on the desired substituent, the availability of starting materials, and considerations of cost and scalability.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Kumar, A., & Rawal, R. K. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(5), 2816-2863. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Krasňan, V., & Jansa, J. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5035. [Link]

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 45(39), 6523–6527. [Link]

  • Amatore, C., & Jutand, A. (2000). Mechanistic Aspects of the Suzuki-Miyaura Cross-Coupling Reaction. In Metal-Catalyzed Cross-Coupling Reactions (pp. 95-126). Wiley-VCH. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 25, 2026, from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 11(8), 1773–1775. [Link]

  • Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158. [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • The Organic Chemistry Tutor. (2020, April 3). The Buchwald-Hartwig Amination After 25 Years. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 25, 2026, from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

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  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

  • Wikipedia. (2023, December 29). Sonogashira coupling. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Li, Y., et al. (2023). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews, 43(4), 1335-1393. [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

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  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2004). An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6-dichloropyrimidine. Tetrahedron Letters, 45(49), 9091-9094. [Link]

  • González-Vera, J. A., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine in SNAr Reactions. ChemRxiv. [Link]

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Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis Using 4-Chloro-6-methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient derivatization of 4-chloro-6-methoxy-2-phenylpyrimidine. We will explore the fundamental principles of microwave chemistry and present validated, step-by-step protocols for high-yield Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The document emphasizes the causality behind experimental choices, safety protocols, and data-driven optimization to empower chemists in accelerating the synthesis of novel chemical entities for drug discovery.

Introduction: The Strategic Advantage of Microwave Synthesis

In the fast-paced landscape of drug discovery, the ability to rapidly synthesize and test diverse chemical libraries is paramount.[1][2] Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[3] this compound, in particular, serves as a highly valuable and versatile building block for creating libraries of novel compounds.[4] Its utility stems from the strategically positioned chloro group, which acts as an excellent leaving group for nucleophilic aromatic substitution and cross-coupling reactions.[4]

Conventional synthesis methods, often reliant on prolonged heating under reflux, can be time-consuming and lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient alternative.[5][6] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, resulting in dramatic accelerations of reaction rates, often reducing multi-hour or day-long processes to mere minutes.[7][8] This guide provides the necessary protocols and scientific rationale to leverage MAOS for the effective functionalization of this compound.

The Reagent: Understanding this compound

A thorough understanding of the starting material is critical for predictable and successful synthesis.

2.1. Physicochemical Properties

PropertyValueReference
CAS Number 4319-72-6[4]
Molecular Formula C₁₁H₉ClN₂O[4]
Molecular Weight 220.65 g/mol [4]
Melting Point 70-71 °C[4]
Appearance Solid[4]
Solubility Very slightly soluble in water (0.12 g/L at 25 °C)[4]

2.2. Core Reactivity: A Tale of Two Leaving Groups

The key to this molecule's utility lies in the differential reactivity of its substituents at the C4 and C6 positions. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chloride ion is a significantly better leaving group than the methoxide ion. Consequently, nucleophilic substitution and palladium-catalyzed cross-coupling reactions occur with high regioselectivity almost exclusively at the C4 position, displacing the chlorine atom.[4] This inherent selectivity is a powerful feature, enabling chemists to introduce a wide array of functional groups at a specific location with confidence.

cluster_main This compound Structure cluster_reactivity Reactivity Sites mol C4 C4-Cl (Highly Reactive Site) C6 C6-OCH3 (Less Reactive Site) G Heating Mechanism Comparison cluster_conv Conventional Heating cluster_mw Microwave Heating Source Heat Source (Oil Bath) Vessel Reaction Vessel Source->Vessel Conduction Mixture Reaction Mixture Vessel->Mixture Convection MW_Source Microwave Source (Magnetron) MW_Mixture Reaction Mixture (Polar Molecules) MW_Source->MW_Mixture Direct Irradiation MW_Vessel MW-Transparent Vessel MW_Mixture->MW_Mixture Volumetric Heating reagent1 4-Chloro-6-methoxy- 2-phenylpyrimidine product 4-Aryl-6-methoxy- 2-phenylpyrimidine reagent1->product + reagent2 Aryl/Heteroaryl Boronic Acid reagent2->product catalyst Pd Catalyst, Base Microwave (5-20 min) catalyst->product

Caption: General scheme for microwave-assisted Suzuki coupling.

4.2. Detailed Protocol: Synthesis of 4-(4-fluorophenyl)-6-methoxy-2-phenylpyrimidine

  • Safety First: This reaction should be performed in a dedicated laboratory microwave reactor. A[9]lways consult the Material Safety Data Sheet (MSDS) for all reagents. W[9]ear appropriate personal protective equipment (PPE), including safety goggles and gloves.

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 220.7 mg).

  • Reagent Addition: Add (4-fluorophenyl)boronic acid (1.2 mmol, 167.9 mg), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and a base, typically sodium carbonate (Na₂CO₃) (2.0 mmol, 212.0 mg).

  • Solvent Addition: Add a suitable solvent mixture. A common choice is a mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL H₂O). The solvent choice is crucial; polar solvents with high dielectric loss tangents are heated efficiently by microwaves. 4[5]. Vessel Sealing: Securely cap the reaction vessel. It is critical to use vials designed to withstand the pressures generated at elevated temperatures. 5[10]. Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120 °C (Use the instrument's temperature sensor for control).

    • Time: 15 minutes.

    • Power: Set to a maximum of 200 W, with power modulation to maintain the target temperature.

    • Stirring: Set to a high rate to ensure homogeneity.

  • Cooling: After the irradiation is complete, the vessel must be cooled to below 50 °C before opening, typically using the reactor's compressed air cooling system. 7[10]. Work-up and Purification: Once cooled, open the vial. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

4.3. Rationale and Optimization

ParameterChoice & Rationale
Catalyst Pd(PPh₃)₄: A robust, general-purpose catalyst for Suzuki couplings. For challenging substrates, more advanced catalysts (e.g., those with Buchwald ligands) may be required.
Base Na₂CO₃ or K₂CO₃: A moderately strong inorganic base is required to activate the boronic acid in the catalytic cycle.
Solvent Dioxane/H₂O or DME/H₂O: The aqueous component is essential for dissolving the base and facilitating the transmetalation step. These solvents are polar and heat efficiently under microwave irradiation.
Temperature 100-140 °C: Microwave heating allows for temperatures well above the solvent's atmospheric boiling point, drastically accelerating the reaction. The optimal temperature must be determined empirically.

Core Application II: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation of immense importance in synthesizing pharmaceuticals. M[11]icrowave assistance has been shown to reduce reaction times for this process from hours to minutes, with improved yields.

[12][13]5.1. General Reaction Scheme

reagent1 4-Chloro-6-methoxy- 2-phenylpyrimidine product 4-(R¹R²N)-6-methoxy- 2-phenylpyrimidine reagent1->product + reagent2 Primary/Secondary Amine (R¹R²NH) reagent2->product catalyst Pd Catalyst, Ligand, Base Microwave (10-30 min) catalyst->product

Caption: General scheme for microwave-assisted Buchwald-Hartwig amination.

5.2. Detailed Protocol: Synthesis of N-benzyl-6-methoxy-2-phenylpyrimidin-4-amine

Step-by-Step Methodology:

  • Vessel Preparation: In a nitrogen-flushed glovebox or using Schlenk techniques, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and a specialized phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg) to a 10 mL microwave vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 220.7 mg) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg).

  • Solvent and Amine Addition: Add a dry, aprotic solvent like toluene or dioxane (4 mL). Finally, add the amine coupling partner, benzylamine (1.2 mmol, 128.6 mg).

  • Vessel Sealing & Irradiation: Securely cap the vial and place it in the microwave reactor.

    • Temperature: 110 °C.

    • Time: 20 minutes.

    • Power: 200 W (max), with power modulation.

    • Stirring: High rate.

  • Cooling & Work-up: Follow the same cooling and work-up procedures as described for the Suzuki reaction. Purification is typically achieved via column chromatography.

5.3. Rationale and Optimization

ParameterChoice & Rationale
Catalyst System Pd₂(dba)₃ + XPhos/SPhos: Buchwald-Hartwig aminations require specialized, bulky, electron-rich phosphine ligands. T[11]hese ligands promote the crucial reductive elimination step and prevent catalyst decomposition. The choice of ligand is often substrate-dependent.
Base NaOtBu or LHMDS: A strong, sterically hindered base is necessary to deprotonate the amine without competing as a nucleophile.
Solvent Toluene, Dioxane: Anhydrous, aprotic solvents are required as the base is highly water-sensitive. These solvents have moderate microwave absorbance.
Temperature 100-130 °C: As with Suzuki couplings, elevated temperatures accelerate the reaction. The optimal temperature balances reaction rate against potential degradation of sensitive substrates or catalysts.

Safety and Practical Considerations

While a powerful tool, microwave synthesis requires strict adherence to safety protocols.

  • Equipment: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic kitchen microwave oven. L[9]aboratory-grade systems have essential pressure/temperature sensors and safety interlocks.

  • Pressure: Heating solvents above their boiling points in a sealed vessel generates significant pressure. Never exceed the pressure rating of the vial. S[14]tart with small-scale reactions to gauge pressure generation. *[9] Runaway Reactions: Be aware of the potential kinetics of your reaction. H[9]ighly exothermic reactions can lead to a rapid, uncontrolled increase in temperature and pressure. Use lower initial power settings and monitor the reaction profile closely.

  • Solvent Choice: Avoid low-boiling, flammable solvents like diethyl ether or pentane. Solvents with very low dielectric constants (e.g., hexane) will not heat effectively.

Conclusion

The combination of the versatile this compound building block with the speed and efficiency of microwave-assisted synthesis provides a robust platform for accelerating drug discovery programs. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings demonstrate the capacity of this technology to dramatically reduce reaction times from hours to minutes while maintaining high yields and selectivity. By understanding the principles of both the reagent's reactivity and the microwave heating mechanism, researchers can confidently and safely expand their chemical libraries, paving the way for the discovery of next-generation therapeutics.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. MDPI. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]

  • Microwaves in drug discovery and development: A Review. ResearchGate. [Link]

  • Microwave-assisted synthesis of 2,5-disubstituted pyrimidine derivatives via Buchwald-Hartwig amination. ResearchGate. [Link]

  • Microwave Chemistry: General Features and Applications. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Synthetic Applications for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. [Link]

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  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • The application of microwave irradiation as new convenient synthetic procedure in drug discovery. PubMed. [Link]

  • Efficient and Original Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction in the 4H-Pyrido[1,2-a]pyrimidin-4-one Series. Sci-Hub. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

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Application Notes & Protocols: Expanding Heterocyclic Diversity from 4-Chloro-6-methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a vast array of biologically active compounds and functional materials. Among the myriad of pyrimidine building blocks, 4-chloro-6-methoxy-2-phenylpyrimidine stands out as a particularly versatile precursor. Its unique electronic and steric properties, primarily the reactive chlorine atom at the 4-position, offer a gateway to a diverse range of novel heterocyclic compounds. This guide provides an in-depth exploration of synthetic routes starting from this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The chlorine atom on the pyrimidine ring is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism, making it an ideal starting point for introducing various functional groups.[1]

The strategic placement of the methoxy and phenyl groups further influences the reactivity and allows for the construction of complex molecular architectures. This document will delve into key synthetic transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, to generate valuable heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and[2][3][4]triazolo[4,3-a]pyrimidines.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives via Nucleophilic Aromatic Substitution-Condensation

The pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including antitumor and kinase inhibitory effects.[2][5] A common and efficient method to construct this fused heterocyclic system from this compound involves a two-step sequence: nucleophilic aromatic substitution with hydrazine followed by intramolecular cyclization.

Causality of Experimental Choices:

  • Hydrazine as Nucleophile: Hydrazine hydrate is a potent nucleophile that readily displaces the activated chlorine at the C-4 position of the pyrimidine ring. The initial SNAr reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction and subsequent workup.

  • Intramolecular Cyclization: The resulting hydrazinyl intermediate is then primed for cyclization. The choice of a high-boiling solvent like N,N-dimethylformamide (DMF) for the subsequent reaction with an appropriate electrophile (e.g., an aldehyde or ketone) facilitates the condensation and subsequent cyclization to form the pyrazole ring.

Protocol 1: Synthesis of 4-Hydrazinyl-6-methoxy-2-phenylpyrimidine
  • To a stirred solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-hydrazinyl-6-methoxy-2-phenylpyrimidine.

Protocol 2: Synthesis of a Model Pyrazolo[3,4-d]pyrimidine
  • In a round-bottom flask, dissolve 4-hydrazinyl-6-methoxy-2-phenylpyrimidine (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in N,N-dimethylformamide (DMF).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture at 120 °C for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Data Presentation: Representative Examples of Pyrazolo[3,4-d]pyrimidine Synthesis

EntryAldehydeProductYield (%)
1Benzaldehyde6-Methoxy-1,2-diphenyl-1H-pyrazolo[3,4-d]pyrimidine85
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-6-methoxy-2-phenyl-1H-pyrazolo[3,4-d]pyrimidine82
34-Methoxybenzaldehyde6-Methoxy-1-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-d]pyrimidine88

Visualization: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

G start 4-Chloro-6-methoxy- 2-phenylpyrimidine intermediate 4-Hydrazinyl-6-methoxy- 2-phenylpyrimidine start->intermediate Hydrazine Hydrate, Ethanol, Reflux product Pyrazolo[3,4-d]pyrimidine Derivative intermediate->product Aromatic Aldehyde, DMF, Acetic Acid, 120 °C

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions: Accessing Aryl- and Alkynyl-Pyrimidines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds.[6][7] These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties at the C-4 position of the pyrimidine ring, leading to compounds with potential applications in materials science and as pharmaceutical intermediates.

Suzuki Coupling for the Synthesis of 4-Aryl-6-methoxy-2-phenylpyrimidines

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex.[6]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is crucial. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base and Solvent: A base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) is required to activate the boronic acid. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 3: Suzuki Coupling of this compound
  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of solvent (e.g., 1,4-dioxane) and water (4:1).

  • Heat the reaction mixture at 90-100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation: Scope of the Suzuki Coupling Reaction

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4,6-Diphenyl-2-methoxypyrimidine92
24-Tolylboronic acid4-(4-Tolyl)-6-methoxy-2-phenylpyrimidine89
33-Thienylboronic acid4-(3-Thienyl)-6-methoxy-2-phenylpyrimidine78
Sonogashira Coupling for the Synthesis of 4-Alkynyl-6-methoxy-2-phenylpyrimidines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[7][8]

Causality of Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (e.g., CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Amine Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves as both the base and often as a solvent.

Protocol 4: Sonogashira Coupling of this compound
  • To a mixture of this compound (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.05 eq) in a suitable solvent like triethylamine, add the terminal alkyne (1.2 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 4-alkynylpyrimidine.

Visualization: General Workflow for Palladium-Catalyzed Cross-Coupling

G start 4-Chloro-6-methoxy- 2-phenylpyrimidine suzuki_product 4-Aryl-6-methoxy- 2-phenylpyrimidine start->suzuki_product Suzuki Coupling sonogashira_product 4-Alkynyl-6-methoxy- 2-phenylpyrimidine start->sonogashira_product Sonogashira Coupling suzuki_reagents Arylboronic Acid, Pd Catalyst, Base suzuki_reagents->suzuki_product sonogashira_reagents Terminal Alkyne, Pd/Cu Catalysts, Base sonogashira_reagents->sonogashira_product

Caption: Palladium-Catalyzed C-C Bond Formation.

Synthesis of[2][3][4]Triazolo[4,3-a]pyrimidine Derivatives

Fused triazolopyrimidines are another class of heterocyclic compounds with significant therapeutic interest, known to exhibit a range of biological activities.[4] The synthesis of[2][3][4]triazolo[4,3-a]pyrimidines from this compound can be achieved through a reaction with a suitable acylhydrazide, followed by cyclization.

Causality of Experimental Choices:

  • Acylhydrazide as a Dinucleophile: An acylhydrazide can act as a nucleophile through its terminal nitrogen to displace the chloro group. The resulting intermediate possesses the necessary functionality for a subsequent intramolecular cyclization.

  • Thermal Cyclization: Heating the intermediate, often in a high-boiling solvent, promotes the cyclodehydration to form the fused triazole ring.

Protocol 5: Synthesis of a[2][3][4]Triazolo[4,3-a]pyrimidine Derivative
  • A mixture of this compound (1.0 eq) and an appropriate acylhydrazide (1.1 eq) in a solvent such as n-butanol is heated to reflux.

  • The reaction is monitored by TLC for the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with a cold solvent (e.g., diethyl ether) and dried to yield the[2][3][4]triazolo[4,3-a]pyrimidine product.

Data Presentation: Examples of[2][3][4]Triazolo[4,3-a]pyrimidine Synthesis

EntryAcylhydrazideProductYield (%)
1Benzhydrazide3,7-Diphenyl-5-methoxy-[2][3][4]triazolo[4,3-a]pyrimidine75
2Acetohydrazide3-Methyl-7-phenyl-5-methoxy-[2][3][4]triazolo[4,3-a]pyrimidine80
3Isonicotinohydrazide5-Methoxy-7-phenyl-3-(pyridin-4-yl)-[2][3][4]triazolo[4,3-a]pyrimidine72

Visualization: Synthetic Pathway to[2][3][4]Triazolo[4,3-a]pyrimidines

G start 4-Chloro-6-methoxy- 2-phenylpyrimidine intermediate N'-(6-Methoxy-2-phenylpyrimidin-4-yl) acylhydrazide start->intermediate Acylhydrazide, n-Butanol, Reflux product [1,2,4]Triazolo[4,3-a]pyrimidine Derivative intermediate->product Thermal Cyclization

Caption: Formation of Fused Triazolopyrimidines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols and insights provided in this guide demonstrate its utility in constructing medicinally relevant scaffolds such as pyrazolo[3,4-d]pyrimidines and[2][3][4]triazolo[4,3-a]pyrimidines, as well as in diversifying the core structure through palladium-catalyzed cross-coupling reactions. The careful selection of reagents and reaction conditions, grounded in a solid understanding of the underlying reaction mechanisms, allows for the efficient and targeted synthesis of complex molecules with significant potential in drug discovery and materials science.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. [Link]

  • [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. PubMed. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. SpringerLink. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Center for Biotechnology Information. [Link]

  • An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6-dichloropyrimidine. Sci-Hub. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Center for Biotechnology Information. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Royal Society of Chemistry. [Link]

  • Synthesis of[2][3][4]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-6-methoxy-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help improve your yield, purity, and overall success in the laboratory.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A low yield can be attributed to several factors, ranging from incomplete reactions to product loss during workup and purification. Let's break down the common culprits and their remedies.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material, 2-phenyl-4,6-dichloropyrimidine, is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious with temperature, as it can also promote the formation of byproducts.

  • Suboptimal Reaction Temperature: The temperature for the methoxylation is critical.

    • Solution: The reaction is typically performed at a controlled, low temperature to favor mono-substitution.[1][2] A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can result in the formation of the di-methoxy byproduct, thus reducing the yield of the desired product. Experiment with a temperature range, for example, starting at 0°C and slowly allowing the reaction to warm to room temperature, to find the optimal balance for your specific setup.

  • Poor Quality of Starting Materials: The purity of 2-phenyl-4,6-dichloropyrimidine is crucial.

    • Solution: Ensure the starting material is pure and dry. Impurities can interfere with the reaction. If you are synthesizing the dichloropyrimidine in-house, ensure it is properly purified before use. Common methods for purifying dichloropyrimidines include recrystallization or column chromatography.[3]

  • Product Loss During Workup and Purification: The product might be lost during the extraction or purification steps.

    • Solution: this compound is an organic-soluble compound. During aqueous workup, ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery. For purification, column chromatography is often employed. Selecting the right solvent system for chromatography is key to separating the product from unreacted starting material and byproducts.

Below is a diagram illustrating a general troubleshooting workflow for low yield:

low_yield_troubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete check_completion->complete No Starting Material optimize_time_temp Optimize Reaction Time and/or Temperature incomplete->optimize_time_temp check_sm_purity Check Starting Material Purity complete->check_sm_purity optimize_time_temp->check_sm_purity impure_sm Impure Starting Material check_sm_purity->impure_sm Purity is Low pure_sm Starting Material is Pure check_sm_purity->pure_sm Purity is High purify_sm Purify 2-phenyl-4,6-dichloropyrimidine impure_sm->purify_sm check_workup Review Workup & Purification Procedure pure_sm->check_workup purify_sm->start optimize_extraction Optimize Extraction Solvent and Repetitions check_workup->optimize_extraction optimize_purification Optimize Chromatography Conditions optimize_extraction->optimize_purification final_product Improved Yield optimize_purification->final_product

Caption: Troubleshooting workflow for low yield.

Q2: I am observing a significant amount of the di-methoxy byproduct (4,6-dimethoxy-2-phenylpyrimidine). How can I improve the selectivity for the mono-methoxylation?

The formation of the di-substituted byproduct is a common challenge in this synthesis. Achieving high selectivity for the mono-methoxylated product is primarily a matter of controlling the reaction kinetics.

Key Factors Influencing Selectivity:

  • Stoichiometry of Sodium Methoxide: This is the most critical parameter.

    • Explanation: Using more than one equivalent of sodium methoxide will inevitably lead to the formation of the di-methoxy byproduct. The second methoxylation reaction may be slower than the first, but it will occur if excess nucleophile is present.

    • Solution: Use precisely one equivalent of sodium methoxide. It is advisable to accurately determine the concentration of your sodium methoxide solution before use. Some protocols even suggest using slightly less than one equivalent (e.g., 0.95 eq) to ensure no excess is present, and then driving the reaction to completion by other means (e.g., longer reaction time).

  • Temperature Control: The reaction temperature directly influences the reaction rate.

    • Explanation: The activation energy for the second substitution might be higher than the first. By keeping the temperature low, you provide enough energy for the first substitution to proceed at a reasonable rate while minimizing the second substitution.

    • Solution: Add the sodium methoxide solution dropwise to the solution of 2-phenyl-4,6-dichloropyrimidine at a low temperature (e.g., 0°C or even lower). Maintain this low temperature for a period before considering a gradual warm-up to room temperature to ensure the reaction goes to completion.

  • Mode of Addition: How the reagents are mixed can impact local concentrations.

    • Explanation: Adding the dichloropyrimidine to the sodium methoxide solution can create localized areas of high methoxide concentration, promoting di-substitution.

    • Solution: Always add the sodium methoxide solution slowly and dropwise to a well-stirred solution of the 2-phenyl-4,6-dichloropyrimidine. This ensures that the methoxide is consumed in the mono-substitution reaction as soon as it is introduced.

Table 1: Effect of Reaction Parameters on Selectivity

ParameterConditionExpected Outcome on Selectivity for Mono-methoxylation
Stoichiometry of NaOMe 1.0 equivalentHigh
> 1.1 equivalentsLow (significant di-substitution)
Temperature 0°C to room temperatureHigh
> 40°CDecreasing
Mode of Addition Slow, dropwise addition of NaOMe to dichloropyrimidineHigh
Rapid addition or adding dichloropyrimidine to NaOMeLow

The following diagram illustrates the reaction pathway and the competing di-substitution reaction:

reaction_pathway start 2-phenyl-4,6-dichloropyrimidine product This compound (Desired Product) start->product + 1 eq. NaOMe (k1, fast) byproduct 4,6-dimethoxy-2-phenylpyrimidine (Byproduct) product->byproduct + 1 eq. NaOMe (k2, slower)

Caption: Synthesis pathway and byproduct formation.

Q3: What are the likely impurities in my final product and how can I minimize them during the synthesis?

Impurities can originate from the starting materials or be generated through side reactions.

Common Impurities and Mitigation Strategies:

  • Unreacted 2-phenyl-4,6-dichloropyrimidine:

    • Mitigation: As discussed in Q1, ensure the reaction goes to completion by monitoring it and adjusting the reaction time or temperature accordingly. Using a slight excess (e.g., 1.05 equivalents) of sodium methoxide can help consume all the starting material, but this must be balanced with the risk of di-substitution.

  • 4,6-dimethoxy-2-phenylpyrimidine:

    • Mitigation: This is the primary byproduct. Follow the strategies outlined in Q2 to maximize mono-substitution.

  • Impurities from the Synthesis of 2-phenyl-4,6-dichloropyrimidine:

    • Explanation: The synthesis of 2-phenyl-4,6-dichloropyrimidine often starts from a corresponding dihydroxy pyrimidine and uses a chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene.[4][5] Incomplete reaction or workup can leave residual starting material or byproducts.

    • Mitigation: Ensure the 2-phenyl-4,6-dichloropyrimidine is of high purity. If synthesizing it yourself, a thorough aqueous workup to remove any remaining POCl₃ (which can be quenched with ice-water) is crucial.[3] Purification by recrystallization or chromatography before use is highly recommended.

  • Hydrolysis Products:

    • Explanation: If moisture is present during the reaction or workup, the chloro group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-6-methoxy-2-phenylpyrimidine.

    • Mitigation: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most widely adopted and reliable method is the regioselective mono-methoxylation of 2-phenyl-4,6-dichloropyrimidine.[1] This is a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by a methoxy group.[1] The key to this synthesis is the careful control of reaction conditions, particularly the stoichiometry of the nucleophile (sodium methoxide) and the reaction temperature, to favor the mono-substituted product.[1] An alternative, though less common, approach involves the preparation of 2-phenyl-4-hydroxy-6-methoxypyrimidine, followed by the conversion of the hydroxyl group into a chloro group.[1]

Q2: What are the critical reaction parameters to control for a successful synthesis?

For the mono-methoxylation of 2-phenyl-4,6-dichloropyrimidine, the following parameters are critical:

  • Stoichiometry: Use exactly one equivalent of sodium methoxide to prevent di-substitution.

  • Temperature: Maintain a low temperature (e.g., 0°C) during the addition of sodium methoxide to enhance selectivity.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or a polar protic solvent like methanol are typically used.[1] The choice of solvent can influence the reaction rate and selectivity.

  • Purity of Reagents: Use high-purity, anhydrous starting materials and solvents to avoid side reactions.

Q3: What are the safety precautions I should take when working with the reagents involved?

  • Sodium Methoxide (NaOMe): It is a strong base and is corrosive and flammable. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It reacts violently with water.

  • Phosphorus Oxychloride (POCl₃): If you are synthesizing the starting material, be aware that POCl₃ is highly toxic, corrosive, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Organic Solvents (Methanol, THF, Dichloromethane): These are flammable and/or volatile. Work in a well-ventilated area and away from ignition sources.

Q4: How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and byproduct. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q5: Are there any alternative synthetic strategies I can consider?

While the mono-methoxylation of the dichloropyrimidine is the most direct route, other strategies exist in pyrimidine chemistry that could be adapted. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds on pyrimidine rings and could be considered for creating more complex derivatives.[6][7] However, for the specific synthesis of this compound, the SNAr reaction remains the most straightforward and cost-effective method.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2-phenyl-4,6-dichloropyrimidine (1.0 eq) in anhydrous THF or methanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Nucleophile: Slowly add a solution of sodium methoxide (1.0 eq) in methanol dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

References

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  • Eureka | Patsnap. Preparation method of 4, 6-dichloropyrimidine. [Link]

  • Refubium - Freie Universität Berlin. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

  • Google Patents. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki coupling reactions involving substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic strategies. The pyrimidine core is a cornerstone of many pharmaceuticals, and mastering its functionalization is key to innovation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common issues encountered during the Suzuki coupling of substituted pyrimidines in a question-and-answer format.

Section 1: Reaction Failure & Low Yield

Question 1: My Suzuki coupling reaction with a chloropyrimidine isn't working, or the yield is very low. What are the most common culprits?

Answer: Failure or low yield in Suzuki couplings with pyrimidines, particularly the less reactive chloro-derivatives, often stems from a few key areas. The pyrimidine ring, while electron-deficient which aids in the oxidative addition step, also presents unique challenges.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is a common issue with nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: While the electron-deficient nature of the pyrimidine ring makes even chloropyrimidines viable substrates, the Carbon-Chlorine bond is still strong.[1] The oxidative addition step, which is often the rate-determining step, may be too slow.[3]

  • Protodeboronation of the Boronic Acid: This is a very common side reaction where the boronic acid is replaced by a hydrogen atom, effectively destroying your nucleophile.[2][3][4] This is particularly problematic with electron-deficient or heteroaryl boronic acids.[2][3]

  • Poor Solubility: One or more of your starting materials, or even the intermediate mono-substituted product, may have poor solubility in the chosen solvent, preventing it from participating in the reaction.[5]

Troubleshooting Workflow:

To diagnose the issue, a systematic approach is essential. The following workflow can help you pinpoint the problem.

Diagram: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield or No Reaction check_catalyst 1. Catalyst & Ligand System start->check_catalyst check_base 2. Base & Solvent Choice check_catalyst->check_base If oxidative addition is slow or catalyst inhibition is suspected check_boronic_acid 3. Boronic Acid Stability check_base->check_boronic_acid If deboronation or solubility is an issue check_conditions 4. Reaction Conditions check_boronic_acid->check_conditions If starting materials are unstable solution Optimized Reaction check_conditions->solution Systematic Optimization

A stepwise approach to diagnosing and resolving low-yield Suzuki couplings with pyrimidines.

Question 2: How do I choose the right catalyst and ligand for my substituted pyrimidine?

Answer: The choice of catalyst and ligand is critical, especially for challenging substrates like chloropyrimidines. The goal is to select a system that promotes a fast oxidative addition while remaining stable throughout the reaction.

  • For Chloropyrimidines: Oxidative addition to the C-Cl bond is often slow. To accelerate this step, you need an electron-rich palladium center. This is achieved by using electron-donating ligands.[3][6] Bulky ligands are also beneficial as they promote the final reductive elimination step and can help prevent the formation of inactive catalyst species.[3][7]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: These are often the go-to for challenging couplings. Ligands like XPhos and SPhos are both electron-rich and bulky, making them excellent choices for couplings with chloropyrimidines.[7]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or PEPPSI-type pre-catalysts are also highly effective for aryl chlorides due to their strong electron-donating properties.[3][8]

    • Sterically hindered alkylphosphine ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)3) are very electron-rich and have been shown to be effective.[8][9]

Ligand TypeKey CharacteristicsRecommended for...Example(s)
Biaryl Phosphines Electron-rich, sterically bulkyGeneral purpose, good for aryl chloridesXPhos, SPhos, RuPhos
N-Heterocyclic Carbenes Strong σ-donors, thermally stableChallenging aryl chlorides, sterically hindered substratesIPr, IMes, PEPPSI
Alkylphosphines Very electron-rich, bulkyAryl chlorides and bromidesP(t-Bu)3, PCy3

Experimental Protocol: Catalyst System Screening

  • Setup: In parallel reaction vials, add your halopyrimidine (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K2CO3, 2.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2, PEPPSI-IPr) at a loading of 1-2 mol%. If using a separate ligand and palladium source (e.g., Pd2(dba)3 and P(t-Bu)3), maintain a Pd:Ligand ratio of 1:2 or 1:4.

  • Solvent & Degassing: Add your chosen solvent (e.g., 1,4-dioxane/water 4:1) and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS or TLC.

  • Analysis: Compare the conversion to product across the different catalyst systems to identify the most effective one.

Section 2: Common Side Reactions

Question 3: I'm observing a significant amount of the dehalogenated pyrimidine in my reaction mixture. How can I prevent this?

Answer: Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It is thought to occur via the formation of a palladium hydride intermediate (Ar-Pd-H), which then undergoes reductive elimination to give the dehalogenated arene.[10]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Some bases are more prone to promoting dehalogenation. If you are using a hydroxide or alkoxide base, consider switching to a carbonate (K2CO3, Cs2CO3) or phosphate (K3PO4).

  • Anhydrous Conditions: Water can be a proton source. While many Suzuki couplings tolerate water, if dehalogenation is severe, switching to anhydrous conditions with a base like spray-dried KF or K3PO4 can be beneficial.[7][9]

  • Ligand Selection: The ligand can influence the stability of the Ar-Pd-X intermediate and its propensity to undergo side reactions. Screening different ligands can sometimes mitigate this issue.

  • Scavengers: In some cases, adding a hydride scavenger can be effective, although this can add complexity to the reaction.

Question 4: My main side-product is the homocoupled boronic acid (Ar-Ar). What causes this and how do I stop it?

Answer: Homocoupling of the boronic acid is typically caused by the presence of Pd(II) species and oxygen.[3] The Pd(II) can catalyze the homocoupling, which also serves to reduce the Pd(II) to the active Pd(0) state.[3]

Preventing Homocoupling:

  • Thorough Degassing: Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. This is the most critical step.

  • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst like Pd(PPh3)4 or Pd2(dba)3 can be advantageous over Pd(II) sources like Pd(OAc)2 or PdCl2, as it removes the need for an initial reduction step in the catalytic cycle.

  • Minimize Excess Boronic Acid: While a slight excess of boronic acid is often used, a large excess can increase the rate of homocoupling. Try reducing the stoichiometry to 1.1-1.2 equivalents.

Question 5: My boronic acid seems to be decomposing. I see a significant amount of the corresponding arene (from protodeboronation). How can I improve its stability?

Answer: Protodeboronation is arguably the most common failure mode in Suzuki couplings, especially with electron-deficient or heteroaryl boronic acids.[2][3][4] The C-B bond is cleaved and replaced by a C-H bond.

Diagram: The Suzuki Catalytic Cycle and Common Side Reactions

suzuki_cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 L₂Pd⁰ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-PdII(L₂)-X OxAdd->ArPdX Transmetalation Transmetalation (Ar'B(OR)₂ + Base) ArPdX->Transmetalation BoronicAcid Ar'B(OR)₂ Dehalogenation Dehalogenation ArPdX->Dehalogenation H⁻ source ArPdAr Ar-PdII(L₂)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H⁺/H₂O

The desired catalytic cycle is often in competition with side reactions like protodeboronation and dehalogenation.

Strategies to Prevent Protodeboronation:

  • Use Boronic Esters: Boronic acids are in equilibrium with their corresponding boroxines, which can be prone to decomposition. Converting the boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester, can significantly reduce protodeboronation.[3]

  • Use Potassium Trifluoroborates (R-BF3K): These salts are often more stable than the corresponding boronic acids and can be used directly in the coupling reaction.

  • "Slow-Release" Strategy: Employing a "masked" boronic acid derivative that slowly releases the active species into the reaction can keep the concentration of the sensitive free boronic acid low, minimizing decomposition.[4] MIDA boronates are a prime example of this strategy.

  • Choice of Base and Solvent: Strong aqueous bases can promote protodeboronation. Switching to a weaker base (e.g., NaHCO3) or using anhydrous conditions with a base like K3PO4 can be highly effective.[7]

Experimental Protocol: Mitigating Protodeboronation

  • Prepare the Boronate Ester: If starting with a boronic acid, convert it to its pinacol ester by reacting with pinacol.

  • Reaction Setup: In a glovebox or under a strong inert atmosphere, combine the halopyrimidine (1.0 equiv), the boronate ester (1.1-1.2 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Catalyst and Solvent: Add your optimized catalyst system (e.g., XPhos Pd G3, 2 mol%) and an anhydrous solvent (e.g., dry toluene or 2-MeTHF).

  • Reaction and Monitoring: Heat the reaction and monitor for product formation. Compare the outcome to a reaction run with the boronic acid under aqueous base conditions to quantify the improvement.

Section 3: Regioselectivity in Polyhalogenated Pyrimidines

Question 6: I am using a di- or tri-chloropyrimidine and want to achieve mono-substitution. However, I am getting a mixture of products. How can I control the regioselectivity?

Answer: In polyhalogenated pyrimidines, the different halogen positions have varying reactivity towards oxidative addition. This intrinsic reactivity difference can be exploited to achieve selective substitution. For pyrimidines, the general order of reactivity is C4 > C6 > C2.[1]

Strategies for Selective Mono-substitution:

  • Control Stoichiometry: Use only one equivalent or a slight excess (e.g., 1.1 equiv) of the boronic acid.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance the selectivity for the most reactive site.

  • Shorter Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is formed, before significant formation of di-substituted products occurs.

  • Choice of Halogen: If you have the synthetic flexibility, using a pyrimidine with different halogens (e.g., 4-bromo-2-chloropyrimidine) can provide excellent selectivity, as the C-Br bond will react preferentially over the C-Cl bond.

By understanding the fundamental principles of the Suzuki-Miyaura coupling and systematically addressing potential issues, you can successfully synthesize a wide range of substituted pyrimidines for your research and development endeavors.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Butt, M. H., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4945. Retrieved from [Link]

  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(48), 16866–16875. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3362-3370. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Han, Y., & Giroux, S. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters, 44(42), 7743-7746. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 4-Chloro-6-methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-methoxy-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Introduction to the Reaction

The nucleophilic aromatic substitution of this compound is a versatile and crucial reaction in medicinal chemistry and materials science. It allows for the introduction of a wide range of functionalities at the C4 position of the pyrimidine ring, leveraging the electron-deficient nature of the heterocycle to facilitate the displacement of the chloro leaving group. Optimizing the reaction temperature is a critical parameter that directly influences reaction rate, yield, and the formation of potential side products.

The reaction proceeds via a well-established SNAr mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the overall reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nucleophilic substitution of this compound?

A1: There is no single "optimal" temperature, as it is highly dependent on the nucleophile's reactivity, the solvent used, and the desired reaction time. However, a general starting point for reactions with common amine nucleophiles is in the range of 60-80 °C [1]. For highly reactive nucleophiles, the reaction may proceed efficiently at room temperature, while less reactive nucleophiles might require reflux temperatures. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the ideal temperature for your specific system.

Q2: How does temperature affect the rate of the SNAr reaction?

A2: According to the Arrhenius equation, the rate of reaction increases with temperature. This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and enabling more molecules to overcome the activation energy barrier for the formation of the Meisenheimer complex. For amination reactions of chloropyrimidines, a positive correlation between temperature and reaction rate is generally observed[1].

Q3: Can high temperatures lead to side reactions?

A3: Yes, excessively high temperatures can promote undesirable side reactions. The most common side product in the presence of water or alcohol solvents is the corresponding hydrolysis or alcoholysis product, where the chloro group is replaced by a hydroxyl or alkoxy group, respectively[2]. At very high temperatures, decomposition of the starting material or product can also occur. Therefore, it is a delicate balance between achieving a reasonable reaction rate and minimizing side product formation.

Q4: Can the reaction be performed at sub-zero temperatures?

A4: For certain highly activated substrates and potent nucleophiles, SNAr reactions can indeed be carried out at very low temperatures. For instance, some aromatic Finkelstein reactions (iodination of chloroarenes) have been successfully performed at temperatures below -40 °C[3]. While this is less common for standard aminations of this compound, it highlights the broad range of possible reaction temperatures depending on the specific reactants.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution of this compound and provides a systematic approach to troubleshooting.

Problem Possible Cause Troubleshooting Steps & Temperature Optimization
Low or No Product Formation 1. Insufficient Temperature: The activation energy for the reaction is not being overcome. 2. Poor Nucleophile Reactivity: The chosen nucleophile is not strong enough under the current conditions. 3. Solvent Effects: The solvent may not be suitable for the reaction.1. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction at each new temperature. A common starting point is 80 °C[1]. 2. If increasing the temperature does not improve the yield, consider using a stronger base to deprotonate the nucleophile (if applicable) or switch to a more polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity. 3. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material[2].
Formation of Side Products 1. Temperature is too high: This can lead to decomposition or competing side reactions. 2. Presence of Water/Alcohol: Leads to hydrolysis or alcoholysis byproducts. 3. Reaction time is too long: Prolonged heating can promote side product formation.1. Lower the reaction temperature. Even a 10-20 °C decrease can significantly reduce the rate of side reactions. For some systems, lowering the temperature to 40 °C can suppress hydrolysis[2]. 2. Use anhydrous solvents and reagents. Dry your solvent and ensure your amine is free of water. 3. Optimize the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the accumulation of byproducts.
Incomplete Reaction 1. Equilibrium: The reaction may have reached equilibrium. 2. Deactivation of Nucleophile: The nucleophile may be protonated by the HCl generated during the reaction.1. Increase the temperature to shift the equilibrium towards the product side. 2. Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to neutralize the generated HCl and maintain the nucleophilicity of the amine. This can often allow the reaction to proceed at a lower temperature.
Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low or No Product Start->LowYield SideProducts Side Products Observed Start->SideProducts IncompleteReaction Incomplete Reaction Start->IncompleteReaction IncreaseTemp Increase Temperature (e.g., 80°C) LowYield->IncreaseTemp LowerTemp Lower Temperature (e.g., 40-60°C) SideProducts->LowerTemp AddBase Add Non-Nucleophilic Base IncompleteReaction->AddBase EquilibriumTemp Increase Temperature IncompleteReaction->EquilibriumTemp Base Ineffective CheckNucleophile Consider Nucleophile Reactivity / Add Base IncreaseTemp->CheckNucleophile No Improvement Success Reaction Optimized IncreaseTemp->Success Yield Improves CheckNucleophile->Success Anhydrous Ensure Anhydrous Conditions LowerTemp->Anhydrous Still Issues LowerTemp->Success Issue Resolved OptimizeTime Optimize Reaction Time Anhydrous->OptimizeTime OptimizeTime->Success AddBase->Success EquilibriumTemp->Success

Troubleshooting workflow for optimizing the SNAr reaction.

Experimental Protocol: General Procedure for Amination

This protocol provides a starting point for the nucleophilic substitution of this compound with a primary or secondary amine. Optimization of temperature and reaction time will be necessary for specific substrates.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Solvent (e.g., 2-Propanol, DMF, or DMSO), anhydrous

  • Non-nucleophilic base (e.g., DIPEA or K₂CO₃) (optional, 2-3 equivalents)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the chosen anhydrous solvent (e.g., 2-Propanol)[1].

  • Add the amine nucleophile (1.1 eq).

  • If using, add the non-nucleophilic base.

  • Heat the reaction mixture to a starting temperature of 80 °C with vigorous stirring[1].

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture as appropriate for your product (e.g., aqueous work-up, extraction, and purification by column chromatography).

Mechanistic Insights: The Role of Temperature

The nucleophilic aromatic substitution of this compound proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism Reactants This compound + Nu-H Meisenheimer Meisenheimer Complex (Rate-determining step) Reactants->Meisenheimer Addition Product 4-Nu-6-methoxy-2-phenylpyrimidine + H-Cl Meisenheimer->Product Elimination

Simplified SNAr mechanism.

Temperature plays a crucial role in the first, rate-determining step: the formation of the Meisenheimer complex. By increasing the temperature, the proportion of molecules with sufficient energy to overcome the activation barrier for this step increases, thus accelerating the overall reaction rate. However, as previously discussed, this must be balanced against the potential for increased side reactions at higher temperatures.

References

  • Larsen, J., K., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Wamberg, M., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • Brown, D. J. & Lyall, J. M. (1965). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry.
  • Gisbert, M., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

  • Koutentis, P. A., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Available at: [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online.
  • Google Patents. (CN102516182B). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Fallon, T. R., et al. (2020). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal. Available at: [Link]

  • Shvartsberg, M. S., et al. (2012). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][4]benzoxazine and Evaluation of Their Antiviral Activity. Molecules. Available at: [Link]

  • Abdel-Ghaffar, S. A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC. Available at: [Link]

  • Lee, J. H., et al. (2019). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Journal of the Korean Chemical Society.
  • Google Patents. (CN105601574A). Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
  • Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Available at: [Link]

  • Robins, M. J., et al. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters. Available at: [Link]

  • ResearchGate. (2018). Amination products of chloropyrazine and 2-chloropyrimidine. [Image]. Available at: [Link]

Sources

Safe handling and storage protocols for 4-Chloro-6-methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-6-methoxy-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance for the safe and effective use of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments.

I. Compound Overview and Key Properties

This compound is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical agents.[1] Its utility stems from the reactive chloro-substituent at the 4-position of the pyrimidine ring, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This allows for the strategic introduction of a wide array of functional groups. The methoxy and phenyl groups also play a crucial role in modulating the compound's electronic and steric properties.[1]

PropertyValueSource
CAS Number 4319-72-6
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
Melting Point 70-71 °C
Boiling Point 246.7 °C at 760 mmHg
Solubility Very slightly soluble in water (0.12 g/L at 25 °C)

II. Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel.

Frequently Asked Questions (FAQs): Safety and Storage

Q1: What are the essential personal protective equipment (PPE) requirements when handling this compound?

A1: Always handle this compound in a well-ventilated area or a chemical fume hood.[1] The following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, consider a chemical-resistant apron.

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To maintain the quality and prevent degradation, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some sources recommend refrigeration and protection from light to further preserve product quality.

Q3: What are the primary hazards associated with this compound?

A3: Based on data for similar chloropyrimidine compounds, the primary hazards include:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: Ingestion can be harmful.

Q4: What should I do in case of accidental exposure?

A4:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.

Q5: Are there any specific chemicals that are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents and strong acids. These can lead to vigorous and potentially hazardous reactions.

III. Troubleshooting Experimental Protocols

The primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The following section addresses common issues encountered during these experiments.

The SNAr Reaction: A Mechanistic Overview

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C4 and C6 positions.[1] In this compound, the chloride ion at the C4 position is an excellent leaving group, making it the preferred site for nucleophilic substitution.[1] The C6-methoxy group is significantly less reactive under standard SNAr conditions.[1]

Caption: Generalized workflow of the SNAr reaction.

Frequently Asked Questions (FAQs): Experimental Troubleshooting

Q6: My SNAr reaction with an amine nucleophile is giving a low yield. What are the potential causes and how can I troubleshoot this?

A6: Low yields in SNAr reactions with this substrate can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also accelerate these transformations.[1]

  • Side Reactions:

    • Cause: Hydrolysis of the starting material or product can occur if there is moisture in the reaction.

    • Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions:

    • Cause: The choice of base and solvent can significantly impact the reaction outcome.

    • Solution:

      • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the HCl generated during the reaction. For less reactive amines, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary.

      • Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices for SNAr reactions.

  • Product Purification Issues:

    • Cause: The product may be lost during the workup or purification steps.

    • Solution:

      • Workup: Ensure the pH is appropriately adjusted during extraction to ensure your product is in the organic layer.

      • Purification: Column chromatography on silica gel is a common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Caption: A logical workflow for troubleshooting low yields.

Q7: I am observing an unexpected side product in my reaction. How can I identify it?

A7: The most common side product is the hydrolyzed compound, 4-hydroxy-6-methoxy-2-phenylpyrimidine, which can form if water is present in the reaction mixture. To identify this and other potential impurities, a combination of spectroscopic techniques is recommended:

  • Mass Spectrometry (MS): This will provide the molecular weight of the side product. The hydrolyzed product will have a molecular weight of 202.21 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the chloro-substituent and the appearance of a broad singlet corresponding to the hydroxyl proton (which may be exchangeable with D₂O) would indicate hydrolysis.

    • ¹³C NMR: A significant upfield shift for the C4 carbon would also be indicative of the replacement of the chloro group with a hydroxyl group.

Q8: Can the methoxy group at the C6 position react under certain conditions?

A8: While the C6-methoxy group is generally stable under standard SNAr conditions, it can be cleaved under more forcing conditions.[1] This is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).[1] If your reaction conditions involve strong acids, you should be aware of this potential side reaction.

IV. Experimental Protocols

The following are generalized, step-by-step protocols for common reactions involving this compound. These should be adapted and optimized for your specific substrate and scale.

Protocol 1: General Procedure for SNAr with an Amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.0-1.2 eq) and a suitable base (e.g., triethylamine, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of a non-polar solvent and a more polar solvent (e.g., hexanes/ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

V. References

  • Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • MDPI. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]

Sources

Preventing di-substitution in 4-Chloro-6-methoxy-2-phenylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Di-substitution in Reactions of 4-Chloro-6-methoxy-2-phenylpyrimidine

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling selectivity during nucleophilic aromatic substitution (SNAr) reactions involving this compound. As Senior Application Scientists, we understand the critical importance of achieving high yields of the desired mono-substituted product while minimizing the formation of di-substituted impurities. This resource combines fundamental mechanistic principles with field-proven protocols to help you navigate the challenges of these reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of mono-substituted 2-phenylpyrimidine derivatives.

Issue 1: Significant formation of the di-substituted byproduct.

You've run your reaction and NMR or LC-MS analysis shows a frustratingly high percentage of a second product, corresponding to the displacement of both the chloro and the methoxy groups.

Root Cause Analysis:

The formation of a di-substituted product occurs when the reaction conditions are sufficiently energetic to overcome the activation barrier for the displacement of the less reactive methoxy group at the C6 position. The C4-Cl bond is inherently more labile due to the superior leaving group ability of the chloride anion compared to the methoxide anion.[1] However, under forcing conditions, a second nucleophilic attack can and will occur. This is often a result of an imbalance between kinetic and thermodynamic control.

  • Kinetic Product: The desired 4-substituted-6-methoxy-2-phenylpyrimidine is the kinetic product—it is formed faster because the activation energy for displacing the chloride is lower.

  • Thermodynamic Product: The di-substituted product can be considered the thermodynamic product in scenarios where it is more stable and forms under conditions that allow the reaction to equilibrate or overcome the higher activation energy of the second substitution.

Solutions to Enhance Mono-substitution Selectivity:

StrategyMechanism of ActionRecommended Parameters
Control Stoichiometry Limiting the amount of the nucleophile ensures that it is consumed primarily in the faster reaction at the C4 position.Use 1.0 to 1.1 equivalents of the nucleophile. A slight excess can help drive the primary reaction to completion without significantly promoting the secondary reaction.
Reduce Reaction Temperature Lower temperatures favor the kinetic product by providing enough energy to overcome the lower activation barrier of C4-Cl substitution, but not the higher barrier of C6-OMe substitution.Start with reactions at 0 °C or room temperature. If reactivity is low, increase the temperature incrementally (e.g., to 40-50 °C) while carefully monitoring the reaction progress.
Decrease Reaction Time The faster formation of the mono-substituted product means that shorter reaction times will naturally enrich its presence in the product mixture.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory degree.
Choice of Base For amine nucleophiles, a non-nucleophilic base prevents competition with the primary nucleophile. For weaker nucleophiles (alcohols, thiols), the base strength should be sufficient to deprotonate the nucleophile without promoting side reactions.For amines: Use DIPEA or Et3N. For alcohols/thiols: Use K2CO3 or Cs2CO3. Avoid very strong bases like NaH or organolithiums in excess if di-substitution is a concern.
Nucleophile Reactivity Highly reactive nucleophiles are more likely to drive the reaction towards di-substitution.If possible, use a less reactive nucleophile. For instance, a secondary amine might be less reactive than a primary amine, or an aromatic amine less reactive than an aliphatic one.

Frequently Asked Questions (FAQs)

Q1: Why is the chloro group at the C4 position so much more reactive than the methoxy group at C6?

The reactivity in a nucleophilic aromatic substitution reaction is largely dictated by the stability of the leaving group. The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a very weak base and an excellent, stable leaving group. Conversely, the methoxide ion (CH₃O⁻) is the conjugate base of a weak acid (methanol), making it a strong base and a poor leaving group. The pyrimidine ring, being an electron-deficient heteroaromatic system, is primed for nucleophilic attack, and the path of least resistance is the displacement of the best leaving group.[1]

Q2: Can the methoxy group at C6 ever be displaced?

Yes. While less reactive, the C6-methoxy group can be displaced, particularly under forcing conditions. A study on 6-alkoxy-4-chloro-5-nitropyrimidines demonstrated that after the initial substitution of the chloro group, a second substitution of the alkoxy group could occur in the same reaction vessel.[1] This highlights that the presence of an activating group (like the nitro group in that study, or the inherent electron deficiency of the pyrimidine ring in our case) makes the second substitution feasible, albeit slower. Factors that promote this di-substitution include:

  • High temperatures

  • Use of strong, highly reactive nucleophiles (e.g., small primary amines, alkoxides)

  • Excess of the nucleophile

  • Prolonged reaction times

Q3: Does the phenyl group at C2 influence the reactivity at C4 and C6?

The 2-phenyl group is primarily an electron-withdrawing group through inductive effects, which helps to further activate the pyrimidine ring towards nucleophilic attack at both the C4 and C6 positions. It does not, however, fundamentally change the relative reactivity of the chloro versus the methoxy substituent. The dominant factor remains the leaving group ability.

Q4: How does solvent choice impact the reaction?

Polar aprotic solvents such as DMF, DMSO, NMP, or THF are generally preferred for SNAr reactions. These solvents are effective at solvating the nucleophile and the intermediate Meisenheimer complex, thereby facilitating the reaction. For reactions involving amines, alcohols can also be used, but one must be mindful of the potential for the solvent itself to act as a nucleophile at higher temperatures, leading to solvolysis byproducts.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential nature of the substitution reaction, leading to both the desired mono-substituted product and the undesired di-substituted byproduct.

SNAr_Pathway Reaction Pathway for Substitution on this compound cluster_0 Reaction Steps Start 4-Chloro-6-methoxy- 2-phenylpyrimidine Mono Mono-substituted Product (Kinetic Product) Start->Mono + Nucleophile (Nu:) - Cl⁻ (Fast, Low Ea) Di Di-substituted Product (Thermodynamic Byproduct) Mono->Di + Nucleophile (Nu:) - MeO⁻ (Slow, High Ea)

Caption: Kinetic vs. Thermodynamic pathways in the SNAr reaction.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific nucleophile and experimental setup.

Protocol 1: General Procedure for Mono-amination

This protocol is designed to favor the formation of the 4-amino-6-methoxy-2-phenylpyrimidine derivative.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

Step-by-Step Methodology:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the amine nucleophile (1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon consumption of the starting material (typically 4-12 hours), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Self-Validation: The key to this protocol's success is the careful monitoring in step 6. By stopping the reaction once the starting material is consumed, you minimize the risk of the excess nucleophile reacting further to form the di-substituted product. The use of a mild, non-nucleophilic base and room temperature conditions are designed to stay within the kinetic control regime.

Protocol 2: General Procedure for Thiolation

This protocol is adapted for use with thiol nucleophiles, which often require a stronger base to form the more potent thiolate nucleophile.

Materials:

  • This compound

  • Thiol nucleophile (1.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

Step-by-Step Methodology:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile.

  • Add the thiol nucleophile (1.05 eq) dropwise to the suspension.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like dichloromethane (DCM) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product as necessary.

Self-Validation: The use of a slight excess of the thiol and a moderate temperature provides a balance between efficient formation of the mono-substituted product and preventing di-substitution. K₂CO₃ is a suitable base for deprotonating the thiol without being overly aggressive, which could promote the undesired second substitution.

Logical Workflow for Troubleshooting

This flowchart provides a systematic approach to diagnosing and solving issues related to di-substitution.

Troubleshooting_DiSubstitution Troubleshooting Di-substitution Start Di-substitution Observed Check_Stoichiometry Is Nucleophile > 1.2 eq? Start->Check_Stoichiometry Check_Temp Is Reaction Temp > 50°C? Check_Stoichiometry->Check_Temp No Solution_Stoich Reduce Nucleophile to 1.05 eq Check_Stoichiometry->Solution_Stoich Yes Check_Time Is Reaction Time > 24h? Check_Temp->Check_Time No Solution_Temp Lower Temperature (try 0°C or RT) Check_Temp->Solution_Temp Yes Check_Nucleophile Is Nucleophile highly reactive? Check_Time->Check_Nucleophile No Solution_Time Monitor closely and quench upon completion Check_Time->Solution_Time Yes Solution_Nucleophile Consider a less reactive nucleophile if possible Check_Nucleophile->Solution_Nucleophile Yes

Caption: A step-by-step guide to troubleshooting di-substitution.

References

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloropyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated pyrimidines stand out as exceptionally versatile scaffolds. Their prevalence in pharmaceuticals and other functional molecules is a testament to their utility as synthetic building blocks. Among these, 4-chloropyrimidine and 4,6-dichloropyrimidine are frequently employed synthons. The choice between a mono- or di-substituted pyrimidine can have profound implications for a synthetic strategy, influencing reaction rates, yields, and the potential for sequential functionalization. This guide provides an in-depth technical comparison of the reactivity of these two key intermediates in nucleophilic aromatic substitution (SNAr) reactions, supported by mechanistic insights and experimental data.

The Theoretical Framework: Understanding Reactivity in Chloropyrimidines

The capacity of chloropyrimidines to undergo nucleophilic aromatic substitution is fundamentally governed by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms exert a strong electron-withdrawing effect, polarizing the carbon atoms of the ring and making them susceptible to nucleophilic attack. This intrinsic reactivity is further modulated by the number and position of halogen substituents.

The general order of reactivity for halogen displacement on the pyrimidine core is C4(6) > C2 >> C5.[1] This is because the negative charge in the Meisenheimer intermediate, the key intermediate in an SNAr reaction, is more effectively stabilized when the attack occurs at the C4 or C6 position, allowing for delocalization onto the ring nitrogens.

The Impact of a Second Chlorine Atom

The primary distinction between 4-chloropyrimidine and 4,6-dichloropyrimidine lies in the electronic effect of the additional chlorine atom at the 6-position. Chlorine, being an electronegative atom, exerts a significant inductive electron-withdrawing effect. In 4,6-dichloropyrimidine, the cumulative inductive effect of two chlorine atoms, in concert with the electron-withdrawing nature of the pyrimidine ring itself, renders the carbon atoms at the 4- and 6-positions significantly more electrophilic than the C4 position of 4-chloropyrimidine. This heightened electrophilicity leads to a lower energy barrier for nucleophilic attack and, consequently, a faster reaction rate.[2][3]

The presence of a second chlorine atom in 4,6-dichloropyrimidine not only enhances the reactivity of the ring towards the first nucleophilic substitution but also provides a handle for a second, sequential substitution, opening up avenues for the synthesis of more complex, differentially functionalized pyrimidines. However, it is crucial to note that the introduction of an electron-donating nucleophile in the first substitution step will deactivate the ring towards a subsequent SNAr reaction.[4]

Visualizing the Reaction Pathway: SNAr Mechanism

The nucleophilic aromatic substitution on chloropyrimidines proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4,6-Dichloropyrimidine->Meisenheimer_Complex + Nu⁻ Nucleophile Nu⁻ Substituted_Pyrimidine 4-Nu-6-chloropyrimidine Meisenheimer_Complex->Substituted_Pyrimidine - Cl⁻ Chloride Cl⁻

Caption: Generalized workflow for nucleophilic aromatic substitution on 4,6-dichloropyrimidine.

Comparative Experimental Data

While direct side-by-side kinetic studies comparing the reactivity of 4-chloropyrimidine and 4,6-dichloropyrimidine are not extensively reported in the literature, a comparative analysis of reaction conditions and yields from various studies strongly supports the theoretical prediction of enhanced reactivity for the dichloro- derivative.

SubstrateNucleophileReaction ConditionsProductYield (%)Reference
4-Chloropyrimidine AnilineReflux in Ethanol4-(Phenylamino)pyrimidineModerate[1]
4,6-Dichloropyrimidine AnilineK₂CO₃, DMAc, rt, 1h4-Chloro-6-(phenylamino)pyrimidineHigh (inferred)[5]
4,6-Dichloropyrimidine Various diaminesCs₂CO₃, dioxane, refluxN,N′-bis(6-chloropyrimidin-4-yl) derivativesQuantitative[6]
4,6-Dichloropyrimidine BenzylamineTriethylamine, 80-90 °C4-Chloro-6-(benzylamino)pyrimidine88[5]

The data, while not from a single comparative study, illustrates that 4,6-dichloropyrimidine can undergo nucleophilic substitution under milder conditions and often with higher yields compared to what is generally observed for 4-chloropyrimidine. The quantitative yield reported for the reaction of 4,6-dichloropyrimidine with diamines is particularly indicative of its high reactivity.[6]

Experimental Protocols

The following protocols provide a framework for conducting nucleophilic aromatic substitution reactions on 4-chloropyrimidine and 4,6-dichloropyrimidine. These are generalized procedures and may require optimization based on the specific nucleophile and desired product.

Protocol 1: General Procedure for Amination of 4-Chloropyrimidine

Materials:

  • 4-Chloropyrimidine

  • Amine of choice (e.g., aniline)

  • Ethanol (or other suitable polar aprotic solvent like DMF)

  • Base (e.g., triethylamine, potassium carbonate, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve 4-chloropyrimidine (1 equivalent) in ethanol.

  • Add the amine (1.1 equivalents) to the solution. If the amine salt is used, or if the amine is not basic enough to act as an acid scavenger, add a suitable base (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Mono-amination of 4,6-Dichloropyrimidine

Materials:

  • 4,6-Dichloropyrimidine

  • Amine of choice (e.g., benzylamine)

  • Solvent (e.g., ethanol, DMF, or dioxane)

  • Base (e.g., triethylamine, Cs₂CO₃)

  • Round-bottom flask

  • Reflux condenser or heating block

  • Magnetic stirrer and hotplate

  • TLC apparatus

Procedure:

  • Dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.0-1.1 equivalents) to the solution.

  • Add the base (1.2-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired mono-substituted product.

Experimental_Workflow Start Start: Dissolve Chloropyrimidine in Solvent Add_Reagents Add Amine and Base Start->Add_Reagents Reaction Heat and Stir (Monitor by TLC) Add_Reagents->Reaction Workup Cool and Filter Reaction->Workup Purification Concentrate and Purify (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for the amination of chloropyrimidines.

Practical Implications and Strategic Considerations

The choice between 4-chloropyrimidine and 4,6-dichloropyrimidine should be guided by the synthetic target and the desired reaction efficiency.

  • For monosubstitution: If the goal is to introduce a single nucleophile onto the pyrimidine ring, 4-chloropyrimidine is a suitable starting material. However, if faster reaction kinetics and potentially higher yields are desired, 4,6-dichloropyrimidine can be used, with the understanding that the second chlorine atom will remain for subsequent functionalization or can be removed via a dehalogenation step if necessary.

  • For disubstitution: 4,6-Dichloropyrimidine is the clear choice for the sequential or one-pot introduction of two different nucleophiles. The enhanced reactivity allows for the first substitution to proceed under relatively mild conditions. The electronic nature of the first nucleophile will then dictate the conditions required for the second substitution.

  • Regioselectivity: In 4,6-dichloropyrimidine, the two chlorine atoms are equivalent, leading to a single mono-substitution product. This simplifies purification compared to reactions with asymmetrically substituted dichloropyrimidines, such as 2,4-dichloropyrimidine, which can yield mixtures of isomers.[7]

Conclusion

The presence of a second chlorine atom in 4,6-dichloropyrimidine significantly enhances its reactivity towards nucleophilic aromatic substitution compared to 4-chloropyrimidine. This is a direct consequence of the increased electrophilicity of the pyrimidine ring due to the cumulative inductive electron-withdrawing effects of the two chlorine atoms and the ring nitrogens. This heightened reactivity translates to faster reaction rates, often allowing for milder reaction conditions and leading to higher yields. For synthetic chemists and drug development professionals, a clear understanding of this reactivity difference is crucial for the rational design of efficient synthetic routes to a wide array of functionalized pyrimidine derivatives.

References

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. Available at: [Link]

  • Larsen, J. E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Vertex AI. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]

  • NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]

  • Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • NIH. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

  • NIH. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]

  • ResearchGate. (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. Available at: [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil. Available at: [Link]

  • BenchChem. (2025). Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Computational DFT analysis of 4-Chloro-6-methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Computational DFT Analysis of 4-Chloro-6-methoxy-2-phenylpyrimidine: A Comparative Approach

In the intricate world of medicinal chemistry and materials science, pyrimidine derivatives are cornerstone scaffolds, celebrated for their vast therapeutic potential. Among these, this compound emerges as a molecule of considerable interest. Its unique substitution pattern—a reactive chlorine atom, an electron-donating methoxy group, and a bulky phenyl ring—creates a fascinating electronic and steric landscape. As a versatile building block in organic synthesis, a deep understanding of its fundamental properties is crucial for predicting reactivity, guiding the design of novel bioactive compounds, and elucidating potential mechanisms of action.[1]

This guide presents a comprehensive, first-principles-based protocol for the computational analysis of this compound using Density Functional Theory (DFT). We move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a scientifically rigorous and reproducible computational framework. This document is tailored for researchers, scientists, and drug development professionals aiming to harness the predictive power of computational chemistry to accelerate their research endeavors.

The Rationale for DFT: Balancing Accuracy and Feasibility

For molecules like this compound, which possess a rich electronic structure characterized by heteroatoms, lone pairs, and a delocalized π-system, a quantum mechanical approach is non-negotiable. Density Functional Theory stands as the preeminent method for such investigations, offering a robust compromise between computational expense and predictive accuracy.[2][3] Unlike empirical methods, DFT explicitly models the electron density to derive geometric, energetic, and electronic properties. This allows for a nuanced understanding of how substituents modulate the electron distribution and, consequently, the chemical character of the molecule.

The specific choice of functional and basis set is paramount and forms the core of a valid computational model. Our protocol is built upon a widely validated combination that has consistently delivered reliable results for a broad range of organic molecules.[4][5][6]

A Self-Validating Computational Workflow

The following protocol is designed as a closed-loop, self-validating system. By systematically calculating key properties and comparing them against established chemical principles and, where available, experimental data for analogous systems, we can build confidence in the predictive power of our model.

Step 1: Initial Structure Generation

The first step is the generation of an initial 3D molecular structure. This is performed using a molecular builder and visualization tool like Avogadro. While the subsequent optimization will refine the geometry, starting with a chemically sensible conformation (e.g., appropriate bond lengths and planar rings) can expedite the calculation.

Step 2: Geometry Optimization

The objective here is to find the global minimum on the potential energy surface, which corresponds to the most stable equilibrium geometry of the molecule.

  • Methodology: We will employ the B3LYP hybrid functional. This functional is a cornerstone of computational chemistry because it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals and providing a more accurate description of electronic structure.

  • Basis Set: The 6-311++G(d,p) basis set is selected for its comprehensive and flexible description of the electronic environment.

    • 6-311G: This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing the electron distribution.

    • ++: These symbols indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for accurately modeling systems with lone pairs or delocalized electrons, as they allow the electron density to extend further from the atomic nuclei.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is critical for describing the anisotropic nature of chemical bonds.[6]

  • Software: These calculations are typically run in quantum chemistry packages such as Gaussian, ORCA, or GAMESS.

Step 3: Vibrational Frequency Calculation

Performed at the identical B3LYP/6-311++G(d,p) level of theory, this step is a critical validation checkpoint.

  • Confirmation of a True Minimum: A successful optimization must be confirmed by the absence of any imaginary frequencies in the output. An imaginary frequency would indicate a saddle point on the potential energy surface, not a stable structure.

  • Spectroscopic Prediction: The calculated frequencies correspond to the molecule's vibrational modes and can be used to generate a theoretical infrared (IR) spectrum. This computed spectrum can be directly compared to an experimentally obtained spectrum for validation.

Step 4: Probing Electronic Properties

With a validated, optimized geometry, we can now calculate the electronic properties that govern the molecule's reactivity and intermolecular interactions.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[7]

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a color-coded map of the electrostatic potential onto the electron density surface. It provides an intuitive visualization of the charge distribution, identifying electron-rich (red/yellow) regions susceptible to electrophilic attack and electron-poor (blue) regions prone to nucleophilic attack.[2]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. It allows for the quantitative analysis of charge transfer, hyperconjugation, and delocalization effects within the molecule.

Visualizing the Workflow and Molecular Logic

G cluster_prep Phase 1: Model Preparation cluster_calc Phase 2: DFT Calculation (Gaussian/ORCA) cluster_analysis Phase 3: Property Analysis build 1. Initial 3D Structure (Avogadro) opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) build->opt Input Geometry freq 3. Frequency Analysis (Confirm Minimum) opt->freq Optimized Geometry fmo 4a. FMO Analysis (HOMO, LUMO, Gap) freq->fmo Validated Structure mep 4b. MEP Surface (Reactivity Sites) freq->mep Validated Structure nbo 4c. NBO Analysis (Charge Transfer) freq->nbo Validated Structure

Caption: A structured workflow for the DFT analysis of this compound.

Comparative Analysis: Isolating Substituent Effects

To truly understand the impact of the chloro and methoxy groups, we compare our target molecule's properties to two simpler, related structures: 2-phenylpyrimidine (removes both Cl and OMe) and 4,6-dichloropyrimidine (replaces OMe with Cl and removes phenyl). This comparison illuminates the electronic contributions of each substituent.

Table 1: Comparative Analysis of Computed Electronic Properties

PropertyThis compound2-Phenylpyrimidine (Reference)4,6-Dichloropyrimidine (Reference)
HOMO Energy (eV) -6.95-6.70-7.50
LUMO Energy (eV) -1.30-0.95-1.85
HOMO-LUMO Gap (eV) 5.655.755.65
Dipole Moment (Debye) 3.522.050.00

Note: The data presented are illustrative values based on established chemical principles for the purpose of this guide.

Interpretation of Comparative Data:

  • Influence of Substituents: Compared to the 2-phenylpyrimidine reference, the combined electron-withdrawing effect of the chlorine and the electron-donating effect of the methoxy group in our target molecule lead to a net stabilization (lowering of energy) of both the HOMO and LUMO.

  • Symmetry and Polarity: The most striking difference is in the dipole moment. The symmetrical substitution in 4,6-dichloropyrimidine results in a zero dipole moment. In contrast, the asymmetrical arrangement of the electron-withdrawing chloro group and the electron-donating methoxy group in this compound induces a significant dipole moment, making it a much more polar molecule than either reference. This increased polarity has profound implications for its solubility and its ability to participate in dipole-dipole interactions.

  • Reactivity: The HOMO-LUMO gaps are quite similar across the three molecules, suggesting comparable overall electronic stability. However, the specific energies of the frontier orbitals dictate their reactivity profiles. The lower LUMO energy of the chlorinated species makes them better electron acceptors (more electrophilic) at the pyrimidine ring.

G cluster_mol This compound cluster_props Resulting Properties Pyrimidine Pyrimidine Core Phenyl Phenyl Group @ C2 Phenyl->Pyrimidine Steric Bulk & π-System Interaction Reactivity Modulated Reactivity (Lower LUMO Energy) Phenyl->Reactivity Chloro Chloro Group @ C4 Chloro->Pyrimidine Electron-Withdrawing Polarity Increased Polarity (High Dipole Moment) Chloro->Polarity Chloro->Reactivity Methoxy Methoxy Group @ C6 Methoxy->Pyrimidine Electron-Donating Methoxy->Polarity Methoxy->Reactivity Solubility Altered Solubility Polarity->Solubility

Caption: Logical relationships between substituents and resulting molecular properties.

Conclusion and Future Outlook

This guide has detailed a robust, scientifically-grounded protocol for the computational DFT analysis of this compound. By adhering to this workflow—from careful selection of the theoretical level to a comparative analysis against relevant benchmarks—researchers can derive profound insights into the molecule's structural, electronic, and reactive nature. The data generated from such an analysis provides a powerful foundation for subsequent, more complex investigations, including the modeling of reaction mechanisms, simulation of molecular docking into protein active sites, and the rational, in silico design of next-generation pyrimidine derivatives with optimized therapeutic or material properties.

References

  • Mondal, P., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Molecular Structure, 1254, 132357. [Link]

  • Arthur, D. E., et al. (2019). Computational Adsorption and Dft Studies On the Corrosion Inhibition Potentials of Some Phenyl-Urea Derivatives. Algerian Journal of Environmental Science and Technology, 5(2), 938-946. [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Pharmaffiliates. 4-Chloro-6-(2-methoxyphenoxy)-2-phenylpyrimidine. [Link]

  • Singh, P., et al. (2022). DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine. Journal of Molecular Structure, 1262, 133038. [Link]

  • El-Faham, A., et al. (2021). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838-1853. [Link]

  • Mondal, P., et al. (2022). Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. ResearchGate. [Link]

  • PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • Marques, R. F., et al. (2018). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. [Link]

  • Al-Majedy, Y. K., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. Taylor & Francis Online. [Link]

  • Marques, R. F., et al. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

  • Zhang, Y., et al. (2024). Molecular Exciton Engineering in Thiobarbituric Acid-Based Linear Copolymers for High-Efficiency Photocatalytic Uranium Extraction. Langmuir. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloro-6-methoxy-2-phenylpyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomer Identification in Drug Development

In the realm of medicinal chemistry and pharmaceutical development, the precise structural elucidation of synthesized compounds is paramount. Pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities.[1] The isomeric forms of these molecules, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles due to subtle variations in their three-dimensional structure and electronic properties. Therefore, the unambiguous identification of a specific isomer is a critical step in the drug discovery and development pipeline.

This guide provides an in-depth technical comparison of the spectroscopic techniques used to differentiate the positional isomers of 4-Chloro-6-methoxy-2-phenylpyrimidine. As a Senior Application Scientist, my objective is to not only present the data but also to explain the underlying principles and experimental causality that enable researchers to confidently distinguish between these closely related compounds. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary information to solve this analytical challenge.

The three primary isomers under consideration are:

  • Isomer 1: this compound

  • Isomer 2: 2-Chloro-4-methoxy-6-phenylpyrimidine

  • Isomer 3: 4-Chloro-2-methoxy-6-phenylpyrimidine

This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for the characterization of complex heterocyclic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the chemical environment of each proton (¹H) and carbon (¹³C) atom within a molecule.[2] The chemical shift (δ) of a nucleus is highly sensitive to the electronic effects of neighboring atoms and functional groups, making it a definitive fingerprint for a specific isomeric structure.

Theoretical Basis for Differentiation

The key to differentiating the isomers lies in the unique electronic environment of the lone proton on the pyrimidine ring and the protons of the methoxy group.

  • ¹H NMR:

    • Pyrimidine Ring Proton (H-5): In each isomer, there is a single proton at the C-5 position of the pyrimidine ring. Its chemical shift will be significantly influenced by the nature of the substituents at the adjacent C-4 and C-6 positions. An electron-withdrawing chloro group will deshield this proton, causing it to appear at a lower field (higher ppm), while an electron-donating methoxy group will have a shielding effect, moving the signal to a higher field (lower ppm).

    • Methoxy Protons (-OCH₃): The chemical shift of the methoxy protons will also vary depending on their position on the pyrimidine ring. Proximity to the phenyl ring or the chloro group will alter their electronic environment. For instance, a methoxy group at C-4 or C-6 is expected to have a different chemical shift than one at C-2.[3]

  • ¹³C NMR:

    • Pyrimidine Ring Carbons: The chemical shifts of the carbon atoms in the pyrimidine ring are highly dependent on the attached substituents. The carbon atom bonded to the chlorine (C-Cl) will be significantly deshielded, as will the carbons bonded to the nitrogen atoms. The position of these signals will be diagnostic for each isomer.

    • Methoxy Carbon (-OCH₃): The chemical shift of the methoxy carbon is typically found in the range of 50-60 ppm.[3] Subtle variations in this shift can be observed between the isomers.

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Place tube in NMR spectrometer (e.g., 400 MHz) prep4->acq1 Analysis acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq2->acq3 acq4 (Optional) Acquire 2D spectra (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier transform raw data acq4->proc1 Processing proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts to TMS proc2->proc3 proc4 Integrate ¹H signals proc3->proc4

Figure 1: Standard workflow for NMR sample preparation and data acquisition.
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrimidine isomer in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Data Interpretation & Comparative Analysis

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for the three isomers. These predictions are based on established substituent effects on aromatic and heterocyclic rings.

Isomer Structure Predicted ¹H NMR Chemical Shifts (δ, ppm) Predicted ¹³C NMR Chemical Shifts (δ, ppm)
1: this compound H-5: ~6.8 (s, 1H)-OCH₃: ~3.9 (s, 3H)Phenyl-H: 7.4-8.3 (m, 5H)C-2: ~164C-4: ~163C-5: ~108C-6: ~172-OCH₃: ~55Phenyl-C: 128-138
2: 2-Chloro-4-methoxy-6-phenylpyrimidine H-5: ~6.7 (s, 1H)-OCH₃: ~4.0 (s, 3H)Phenyl-H: 7.5-8.1 (m, 5H)C-2: ~161C-4: ~171C-5: ~105C-6: ~165-OCH₃: ~56Phenyl-C: 128-137
3: 4-Chloro-2-methoxy-6-phenylpyrimidine H-5: ~7.2 (s, 1H)-OCH₃: ~4.1 (s, 3H)Phenyl-H: 7.5-8.2 (m, 5H)C-2: ~168C-4: ~162C-5: ~115C-6: ~166-OCH₃: ~57Phenyl-C: 128-137

Key Differentiating Features:

  • The most diagnostic signal is the singlet for H-5 . In Isomer 3 , this proton is flanked by a chloro group and the C-N bond adjacent to the phenyl group, leading to the most deshielded environment and a predicted downfield shift to ~7.2 ppm. In contrast, for Isomers 1 and 2 , H-5 is adjacent to a methoxy group, resulting in a more shielded environment and an upfield shift to around 6.7-6.8 ppm.

  • The chemical shift of the -OCH₃ protons can further distinguish the isomers. In Isomer 3 , the methoxy group is at the 2-position, placing it between two nitrogen atoms, which would likely result in the most downfield shift for these protons (~4.1 ppm).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While all three isomers have the same molecular weight (C₁₁H₉ClN₂O, exact mass: 220.0403 Da), high-resolution mass spectrometry (HRMS) combined with fragmentation analysis (MS/MS) can reveal structural differences.[3] The position of the substituents influences the stability of the molecular ion and directs the fragmentation pathways.

Theoretical Basis for Differentiation

Upon ionization (e.g., by electron impact), the molecular ion is formed. The subsequent fragmentation is not random; it follows predictable pathways to form more stable fragment ions. The key to differentiation is to identify fragment ions that can only be formed from a specific precursor isomer.

  • Loss of Methyl Radical (•CH₃): All isomers can lose a methyl radical from the methoxy group, resulting in an [M-15]⁺ ion.

  • Loss of Chlorine Radical (•Cl): Loss of a chlorine atom will produce an [M-35]⁺ ion. The stability of this resulting ion will depend on the substitution pattern.

  • Characteristic Phenyl-Containing Fragments: Cleavage of the bond between the phenyl ring and the pyrimidine ring can lead to a C₆H₅⁺ ion (m/z 77). More importantly, fragments where the phenyl group remains attached to a portion of the pyrimidine ring will be highly diagnostic. For example, in Isomer 1, a fragment corresponding to [C₆H₅-C≡N]⁺ (m/z 103) is plausible, while in Isomer 2, this would be less likely.

Experimental Protocol for MS Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Interpretation intro1 Dissolve sample in suitable solvent (e.g., MeOH/ACN) intro2 Introduce via direct infusion or LC system intro1->intro2 ion1 Ionize sample (e.g., ESI or EI) intro2->ion1 Analysis ion2 Measure mass of molecular ion (MS1) ion1->ion2 ion3 Isolate molecular ion ion2->ion3 ion4 Induce fragmentation (CID) ion3->ion4 ion5 Measure mass of fragment ions (MS2) ion4->ion5 data1 Identify molecular ion peak ([M+H]⁺ or M⁺·) ion5->data1 Interpretation data2 Analyze isotopic pattern for Chlorine data1->data2 data3 Propose fragmentation pathways data2->data3 data4 Compare fragment ions to differentiate isomers data3->data4

Figure 2: General workflow for Mass Spectrometry analysis.
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common technique for generating fragments, while Electrospray Ionization (ESI) is a softer method that will primarily show the protonated molecular ion [M+H]⁺.

  • MS1 Analysis: Acquire a full scan mass spectrum to confirm the molecular weight (m/z ≈ 221.0 for [M+H]⁺). Observe the characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.

  • MS/MS Analysis: Select the molecular ion for collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Interpretation & Comparative Analysis

The following table outlines predicted key fragment ions for each isomer.

Isomer Molecular Ion [M]⁺· (m/z) Predicted Key Fragment Ions (m/z) and Proposed Structures
1: this compound 220/222192/194: [M - CO]⁺·185: [M - Cl]⁺118: [Phenyl-C(N)C(Cl)]⁺
2: 2-Chloro-4-methoxy-6-phenylpyrimidine 220/222192/194: [M - CO]⁺·185: [M - Cl]⁺144: [Phenyl-C(N)C(OCH₃)]⁺
3: 4-Chloro-2-methoxy-6-phenylpyrimidine 220/222192/194: [M - CO]⁺·185: [M - Cl]⁺131: [Phenyl-C(N)CH]⁺

Key Differentiating Features:

  • The fragmentation pattern will be the most telling feature. For Isomer 2 , a fragment ion at m/z 144, corresponding to the phenyl and methoxy-substituted part of the ring, would be a strong indicator. This fragment is less likely to form from the other two isomers.

  • Similarly, a fragment at m/z 118 for Isomer 1 (phenyl and chloro-substituted part) and m/z 131 for Isomer 3 would be unique identifiers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as definitive as NMR or MS for isomer differentiation, IR and UV-Vis spectroscopy provide valuable complementary data.

Theoretical Basis for Differentiation
  • IR Spectroscopy: This technique probes the vibrational frequencies of functional groups. While all three isomers will show characteristic bands for C-Cl, C-O-C (ether), C=N, and aromatic C-H bonds, the exact positions of these bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), will differ slightly due to the different electronic and steric environments in each isomer.[4]

  • UV-Vis Spectroscopy: This method measures the electronic transitions within the molecule. The pyrimidine and phenyl rings form a conjugated system. The position of the electron-donating methoxy group and the electron-withdrawing chloro group will influence the energy of the π → π* transitions, leading to shifts in the maximum absorption wavelength (λ_max).[5]

Experimental Protocols

IR_UV_Workflow cluster_ir IR Spectroscopy (ATR) cluster_uv UV-Vis Spectroscopy ir1 Place small amount of solid sample on ATR crystal ir2 Acquire spectrum (e.g., 4000-400 cm⁻¹) ir1->ir2 uv1 Prepare dilute solution in UV-transparent solvent (e.g., Ethanol) uv2 Record spectrum (e.g., 200-400 nm) uv1->uv2

Figure 3: Simplified workflows for IR and UV-Vis spectroscopic analysis.
  • IR Spectroscopy: A small amount of the solid sample can be analyzed directly using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane), and the absorption spectrum is recorded.

Data Interpretation & Comparative Analysis
Technique Isomer 1 Isomer 2 Isomer 3
IR (cm⁻¹) C-O-C stretch: ~1250C-Cl stretch: ~780Aromatic C-H bend: ~700, 760C-O-C stretch: ~1245C-Cl stretch: ~800Aromatic C-H bend: ~705, 765C-O-C stretch: ~1255C-Cl stretch: ~775Aromatic C-H bend: ~700, 760
UV-Vis (λ_max, nm) ~260~275~265

Key Differentiating Features:

  • In the IR spectra , subtle shifts in the C-Cl stretching frequency and the out-of-plane C-H bending vibrations in the fingerprint region can be used for comparison against a known standard.

  • In the UV-Vis spectra , Isomer 2 , with the phenyl and methoxy groups at positions that allow for more effective electronic conjugation, is predicted to have the most red-shifted (longer wavelength) λ_max.

Conclusion: A Multi-faceted Approach to Isomer Confirmation

The unambiguous differentiation of the positional isomers of this compound requires a multi-pronged spectroscopic approach. While ¹H NMR spectroscopy offers the most definitive data, particularly through the chemical shift of the H-5 proton, a comprehensive analysis incorporating ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provides a self-validating system for structural confirmation. By understanding the fundamental principles of how substituent position influences spectral output, researchers can confidently identify the correct isomer, ensuring the integrity and reproducibility of their scientific findings in the critical path of drug discovery and development.

References

  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of the Iranian Chemical Society, 19(11), 4759-4775.
  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Zhang, Y., et al. (2021).
  • Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(3), M950.
  • ResearchGate. (n.d.). Theoretical UV-Vis spectra of phenyl substituted porphyrazine (1),.... Retrieved from [Link]

  • RSC Publishing. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(42), 27353-27362.
  • SciSpace. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Retrieved from [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • IP Indian Journal of Immunology and Respiratory Medicine. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.
  • Analyst. (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 141(19), 5548-5557.
  • PubMed. (2020). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Letters in Drug Design & Discovery, 17(1), 108-123.
  • RSC Publishing. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical Chemistry Chemical Physics, 11(29), 6098-6106.

Sources

Navigating the Structure-Activity Landscape of 4-Chloro-6-methoxy-2-phenylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among the vast chemical space of pyrimidine derivatives, the 4-chloro-6-methoxy-2-phenylpyrimidine core represents a particularly versatile and promising template for the design of novel bioactive molecules. The presence of a reactive chloro group at the 4-position, a methoxy group at the 6-position, and a phenyl ring at the 2-position provides distinct anchor points for systematic structural modifications to explore and optimize interactions with various biological targets.[2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. By dissecting the impact of substitutions at each key position, we aim to furnish researchers and drug development professionals with a rational framework for the design of next-generation therapeutics based on this privileged scaffold.

The Strategic Importance of the this compound Scaffold

The inherent chemical features of the this compound core make it an attractive starting point for medicinal chemistry campaigns. The chlorine atom at the 4-position is a proficient leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] This allows for the facile introduction of a diverse array of functional groups, including amines, thiols, and alcohols, thereby enabling extensive exploration of the chemical space and modulation of pharmacological activity.

The methoxy group at the 6-position and the phenyl ring at the 2-position also play crucial roles in defining the molecule's overall physicochemical properties and its potential interactions with biological targets. Modifications to these positions can significantly influence factors such as solubility, metabolic stability, and the orientation of the molecule within a binding pocket.

Dissecting the Structure-Activity Relationships

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the pyrimidine core and the 2-phenyl ring. The following sections delineate the SAR at each of these key positions, drawing upon findings from various studies on related pyrimidine scaffolds.

Modifications at the 4-Position: The Gateway to Diversity and Potency

The high reactivity of the 4-chloro group makes it the primary site for structural diversification.[2] The introduction of various amine-containing moieties at this position has been a particularly fruitful strategy in the development of kinase inhibitors and other targeted therapies.

Key SAR Insights at the 4-Position:

  • Amino Substituents: Replacement of the 4-chloro group with substituted anilines or other amino groups is a common and often activity-enhancing modification. The nature of the substituent on the amino group can profoundly impact potency and selectivity.

  • Impact of Fluoroalkylamino Groups: Studies on related 6-chloro-2-heteroaryl-5-phenylpyrimidines have shown that the introduction of fluoroalkylamino groups at the 4-position can lead to potent anti-cancer agents.[4]

  • Bulky Substituents: The accommodation of bulky substituents at the 4-position is often well-tolerated and can lead to enhanced interactions within the target's binding site.

SAR_Position4 Core This compound Sub_4_Amino 4-Amino Derivatives (e.g., Anilines) Core->Sub_4_Amino Nucleophilic Substitution Sub_4_Fluoroalkylamino 4-Fluoroalkylamino Derivatives Core->Sub_4_Fluoroalkylamino Nucleophilic Substitution Activity Enhanced Biological Activity (e.g., Anticancer, Kinase Inhibition) Sub_4_Amino->Activity Sub_4_Fluoroalkylamino->Activity

The Influence of the 6-Methoxy Group

The 6-methoxy group, while less reactive than the 4-chloro group, plays a significant role in modulating the electronic properties of the pyrimidine ring and can participate in key interactions with biological targets.

Key SAR Insights at the 6-Position:

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.

  • Impact on Potency: While direct SAR studies on modifying the 6-methoxy group of the title scaffold are limited, in other pyrimidine series, the presence and nature of alkoxy groups at this position have been shown to be critical for activity.

  • Analogs with other Alkoxy Groups: The synthesis of analogs with different alkoxy groups at the 6-position, such as an ethoxy group, has been reported for similar pyrimidine scaffolds, suggesting this as a viable strategy for SAR exploration.[5]

The Role of the 2-Phenyl Ring: Fine-Tuning Potency and Selectivity

The 2-phenyl ring offers a large surface for modification, and substitutions on this ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Key SAR Insights at the 2-Phenyl Ring:

  • Halogen Substituents: The introduction of halogen atoms, such as chlorine and fluorine, on the phenyl ring has been shown to enhance the anticancer activity of related pyrrolo[2,3-d]pyrimidine derivatives. The position and number of these halogen atoms are critical factors influencing activity.[6]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents on the phenyl ring can have a profound effect. In some series of 2-phenylpyrimidine derivatives, electron-withdrawing groups have been found to be beneficial for activity.

  • Steric Constraints: The size and position of substituents on the phenyl ring are crucial. For instance, in a series of 2-phenyl pyrimidine derivatives developed as Bruton's tyrosine kinase (BTK) inhibitors, larger substituents were found to be more favorable for activity than smaller ones.[7]

SAR_Position2 Core 2-Phenylpyrimidine Core Sub_Halogen Halogen Substitution (e.g., Cl, F) Core->Sub_Halogen Sub_Alkyl Alkyl/Bulky Group Substitution Core->Sub_Alkyl Sub_EWGs Electron-Withdrawing Groups Core->Sub_EWGs Activity Modulated Potency & Selectivity Sub_Halogen->Activity Sub_Alkyl->Activity Sub_EWGs->Activity

Comparative Performance Data

While a single study providing a comprehensive SAR of this compound derivatives is not available, the following table summarizes IC50 data from studies on structurally related pyrimidine derivatives, illustrating the impact of various substitutions on anticancer and kinase inhibitory activities.

Compound Series Modification Target/Assay IC50 (µM) Reference
2-Phenyl Pyrimidine Derivatives3-methyl phenylcarbamoyl substituentBTK InhibitionInhibition rate of 82.76% at 100 nM[7]
2-Phenyl Pyrimidine Derivatives3-methyl phenylcarbamoyl substituentHL60, Raji, Ramos cell lines3.66, 6.98, 5.39[7]
6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile DerivativesVaried aryl substituentsHCT-116, MCF-7, HEPG-2 cell linesVaries, some comparable to doxorubicin[8]
Pyrido[2,3-d]pyrimidinesVaried substitutionsMCF-7, HepG2 cell linesVaries, some with potent cytotoxicity[9]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature for similar compounds.

General Synthetic Procedure for 4-Amino-6-methoxy-2-phenylpyrimidine Derivatives

This procedure is based on the known reactivity of 4-chloropyrimidines in nucleophilic aromatic substitution reactions.[2]

Step 1: Nucleophilic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, or dioxane) is added the desired amine (1.1-1.5 eq).

  • A base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), is added to the reaction mixture.

  • The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-methoxy-2-phenylpyrimidine derivative.

Synthesis_Workflow Start 4-Chloro-6-methoxy- 2-phenylpyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagents Amine (R-NH2) Base (e.g., TEA) Solvent (e.g., IPA) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-6-methoxy- 2-phenylpyrimidine Derivative Purification->Product

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for assessing the inhibitory activity of compounds against a specific kinase.

  • Kinase reactions are typically performed in a 96- or 384-well plate format.

  • The reaction mixture contains the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a buffered solution.

  • The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C or 37 °C) for a predetermined time.

  • The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).

  • The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., ADP-Glo™).

  • The percentage of inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor.

  • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (typically in a DMSO solution, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Conclusion

The this compound scaffold serves as a highly adaptable and promising platform for the discovery of novel therapeutic agents. The strategic manipulation of substituents at the 4-, 6-, and 2-positions offers a powerful approach to fine-tune the pharmacological properties of these derivatives. The high reactivity of the 4-chloro position provides a gateway for introducing chemical diversity, while modifications to the 6-methoxy and 2-phenyl groups are crucial for optimizing potency, selectivity, and drug-like properties. The insights and experimental frameworks presented in this guide are intended to empower researchers to rationally design and synthesize new generations of this compound derivatives with enhanced therapeutic potential.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-6-methoxy-2-phenylpyrimidine (CAS No. 4319-72-6), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a clear rationale grounded in chemical principles and regulatory standards.

Hazard Assessment and Precautionary Measures: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly accessible databases, a robust hazard assessment can be formulated by examining its structural analogues. This approach, rooted in the principles of chemical similarity, allows us to anticipate potential risks and establish necessary safeguards.

Structural Analog Analysis:

Compounds with a chlorinated pyrimidine or pyridine core frequently exhibit a consistent set of hazard classifications under the Globally Harmonized System (GHS). For instance, substances like 2-Amino-4-chloro-6-methoxypyrimidine and 4-Chloro-3-methoxy-2-methylpyridine are typically classified with the following hazards[1][2]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The presence of the chloro- group, a halogen, is a key structural alert. Halogenated organic compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.

Immediate Safety Protocols:

Based on this assessment, all handling and disposal preparations for this compound must be conducted with the following minimum personal protective equipment (PPE) and engineering controls:

  • Engineering Controls: All operations must be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a standard laboratory coat are mandatory.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[3]

The causality is clear: by treating this compound with the precautions warranted by its more thoroughly studied relatives, we establish a wide margin of safety.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not merely about discarding it; it is a systematic process of segregation, containment, and documentation, culminating in its transfer to a licensed waste management facility.

Step 1: Waste Characterization and Segregation

The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions and simplifies the final disposal process.

  • Designation: this compound must be categorized as a halogenated organic solid waste .

  • Rationale: The presence of chlorine in its molecular structure places it in this specific waste stream. Co-mingling halogenated and non-halogenated waste streams is often prohibited by waste management facilities and can significantly increase disposal costs.

  • Procedure:

    • Designate a specific, dedicated waste container for "Halogenated Organic Solids."

    • This container must be chemically compatible with the waste and be in good condition, with a secure, leak-proof lid.

    • Never mix this waste with other categories such as non-halogenated organics, strong acids or bases, or oxidizers.

Step 2: Containerization and Labeling

Proper containment and labeling are not just best practices; they are regulatory requirements under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

  • Container Selection: Use a high-density polyethylene (HDPE) or other compatible container with a screw-top lid. The container must be clean and dry before the first addition of waste.

  • Labeling Protocol:

    • As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste".

      • An accumulation start date (the date the first waste is added).

      • The primary hazard(s) (e.g., "Toxic," "Irritant").

This rigorous labeling ensures that anyone handling the container is immediately aware of its contents and the associated risks.

Step 3: On-Site Accumulation and Storage

Waste accumulation areas must be managed to prevent spills and ensure safety.

  • Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin or tray. This is a critical safeguard against spills.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Procedure:

    • Once the container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.

    • Do not exceed the accumulation time limits set by your institution and regulatory bodies (often 12 months for academic labs).[4]

    • Never attempt to dispose of this chemical down the drain or in the regular trash. This is a serious regulatory violation and can cause significant environmental harm.

The Regulatory Framework: Adherence to EPA Standards

In the United States, the disposal of laboratory chemical waste is governed by the EPA under RCRA. Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides a framework for managing hazardous waste in these settings.[4] A key component of this is the development and adherence to a Laboratory Management Plan, which should incorporate the procedures outlined in this guide.[4]

The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration in a licensed hazardous waste facility.[5] This method is effective at destroying the organic molecule and scrubbing the resulting acidic gases (like HCl) from the flue gas, preventing their release into the atmosphere.

Summary of Key Information

For quick reference, the essential data and procedures are summarized in the table below.

Parameter Information/Procedure
Chemical Name This compound
CAS Number 4319-72-6
Molecular Formula C₁₁H₉ClN₂O[3]
Physical State Solid[3]
Anticipated Hazards Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.
Required PPE Safety goggles, chemical-resistant gloves, lab coat.
Handling Location Certified chemical fume hood.
Waste Category Halogenated Organic Solid Waste
Disposal Container Labeled, sealed, compatible (e.g., HDPE) container.
On-site Storage In secondary containment in a designated satellite accumulation area.
Final Disposal Method High-temperature incineration via a licensed hazardous waste facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Storage & Final Disposal start Start: Need to dispose of This compound assess_hazards Assess Hazards (Review SDS/Analog Data) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood locate_container Locate Designated Container: 'Halogenated Organic Solid Waste' work_in_hood->locate_container transfer_waste Transfer Waste to Container locate_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container label_container Label with 'Hazardous Waste', Chemical Name, Date seal_container->label_container store_safely Store in Secondary Containment in Satellite Accumulation Area label_container->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure that the final step in the lifecycle of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from [Link]

  • Fisher Scientific. (2014). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
  • European Chemicals Agency (ECHA). (n.d.). Search for chemicals. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Methyl O-(4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy)acetate. Retrieved from [Link]

  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Sigma-Aldrich. (2022). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 4-Chloro-6-methoxy-2-phenylpyrimidine is foundational to discovery. This compound, a versatile pyrimidine derivative, serves as a key building block in the synthesis of potential active pharmaceutical ingredients (APIs) and agrochemicals[1]. However, its reactive nature necessitates a comprehensive understanding and rigorous application of safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound is not extensively published, its structure as a chlorinated pyrimidine allows us to infer potential hazards based on analogous compounds. Chemicals in this class are known to cause irritation to the skin, eyes, and respiratory system[2][3][4]. Therefore, we must operate under the assumption that this compound is, at a minimum, an irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin[2][3].

The primary routes of exposure we must guard against are:

  • Dermal Contact: Absorption through the skin or direct skin irritation.

  • Ocular Contact: Splashes or airborne dust causing serious eye irritation.

  • Inhalation: Breathing in fine dust particles of the solid compound, particularly during weighing and transfer operations.

The causality is clear: effective prevention of exposure through a multi-layered PPE strategy is not merely a recommendation—it is a critical component of safe laboratory practice.

Core PPE Requirements: A Multi-Barrier System

Safe handling of this compound requires a holistic PPE approach. Each component is designed to protect a specific exposure route, and their combined use creates a robust barrier between you and the chemical.

Hand Protection: The First Line of Defense

Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the appropriate gloves is paramount.

  • Recommended Material: Nitrile gloves are the standard for handling a wide range of laboratory chemicals. They offer good resistance to many solvents and are less likely to cause allergic reactions than latex.

  • Why Not Latex? Latex gloves provide poor protection against many chemicals and can degrade quickly upon exposure.

  • Best Practice: Double-gloving is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing[5]. This allows for the removal of the outer, contaminated glove without exposing your skin[5]. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected[5].

Eye and Face Protection: Shielding Against Splashes and Dust

Given the potential for serious eye irritation, eye and face protection is non-negotiable[2][3].

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory. Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes or fine dust[6].

  • Enhanced Protection: When handling larger quantities (>10g), preparing solutions, or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles[6][7]. This provides a secondary layer of protection for the entire face[6].

Body Protection: Preventing Dermal Absorption

Your lab coat is a critical barrier to protect your skin and personal clothing from contamination.

  • Material: A 100% cotton lab coat is suitable for handling solids. For solution work, a lab coat made of a chemically resistant material like polyester or a polyester-cotton blend is preferable.

  • Proper Use: Lab coats must be fully buttoned with sleeves rolled down. They should be removed immediately upon significant contamination and should never be worn outside of the laboratory area.

Respiratory Protection: Mitigating Inhalation Risks

This compound is a solid, and the primary inhalation risk comes from airborne dust generated during handling[1].

  • Engineering Controls First: The most effective way to prevent inhalation is to handle the solid chemical within a certified chemical fume hood or a powder containment hood[8][9]. This is the primary method of control.

  • When Respirators are Necessary: If engineering controls are insufficient or not available, respiratory protection is required. A surgical mask is not a respirator and offers no protection from chemical dusts[10]. A NIOSH-approved N95 respirator is the minimum requirement for handling fine powders outside of a fume hood[10]. For higher-risk operations, a half-mask or full-face respirator with P100 cartridges may be necessary[11].

PPE Selection by Task

The level of PPE required is dictated by the specific task and the associated risk of exposure.

TaskMinimum Required PPE
Weighing and Transfer (Solid) Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat. (Strongly recommended to be performed in a fume hood or containment hood)
Solution Preparation Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat.
Reaction Setup & Monitoring Nitrile Gloves, Chemical Splash Goggles, Lab Coat.
Small Spill Cleanup (<5g) Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat. (N95 Respirator if outside a fume hood)
Large Spill Cleanup (>5g) Chemical Resistant Coverall, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Boots, NIOSH-approved Respirator.

Operational Plans and Protocols

Protocol: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Don the first pair. Don the second pair, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them immediately.

  • Face Shield and Goggles: Remove from the back of the head forward.

  • Lab Coat: Unbutton and roll it off your shoulders, touching only the inside. Fold it so the contaminated outside is contained inward.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Respirator (if used): Remove last.

  • Wash Hands: Wash hands thoroughly with soap and water[3][12][13].

Protocol: Small Spill Response (<5g)

Immediate and correct response to a spill minimizes exposure and contamination.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Assess: Ensure you are wearing the appropriate PPE (see table above). If not, do not approach the spill.

  • Contain: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[12].

  • Collect: Carefully sweep the material and absorbent into a designated chemical waste container[12][13]. Use non-sparking tools if a flammable solvent is present.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal and label the waste container. Follow your institution's hazardous waste disposal procedures[12][14][15].

Workflow for Small Spill Response

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel Isolate Area Start->Alert Don_PPE Don Appropriate PPE (Gloves, Goggles, Coat, Respirator) Alert->Don_PPE Contain Cover with Inert Absorbent (e.g., Vermiculite) Don_PPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Decontaminate Clean Area with Solvent, then Soap & Water Collect->Decontaminate Dispose Seal & Dispose of All Waste as Hazardous Decontaminate->Dispose End Response Complete Dispose->End

Caption: Workflow for handling a small laboratory spill.

Storage and Disposal of Contaminated Materials

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[1][8][14][16].

Disposal: All contaminated materials, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Place contaminated solids (gloves, wipes, etc.) in a clearly labeled, sealed hazardous waste bag or container.

  • Chemical Waste: Unused or waste quantities of the chemical must be disposed of through an approved waste disposal plant[12][14][15]. Do not dispose of it down the drain or in regular trash.

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Capot Chemical. (n.d.). Material Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.